5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Description
Properties
IUPAC Name |
5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-8-4-5-10-9(6-8)2-1-3-11(10)13/h4-6,11,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIRUBQCCNAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=C(C=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593890 | |
| Record name | 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315479-99-2 | |
| Record name | 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth exploration of the synthetic pathways leading to 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a key intermediate in medicinal chemistry. The document delineates a strategic, two-step approach commencing with the synthesis of the precursor, 5-cyano-1-tetralone (also known as 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile), followed by its conversion to the target tertiary alcohol. The causality behind experimental choices, detailed protocols, and critical process parameters are discussed to ensure scientific integrity and reproducibility.
Introduction: Strategic Importance and Synthetic Overview
This compound and its derivatives are significant scaffolds in drug discovery, often serving as precursors to a variety of bioactive molecules.[1][2] The core structure, a tetralone, is a recurring motif in natural products and pharmaceuticals.[1] This guide focuses on a robust and logical synthetic sequence, prioritizing commercially available starting materials and well-established, high-yielding chemical transformations.
The overarching synthetic strategy is bifurcated into two primary stages:
-
Part A: Synthesis of the Key Intermediate: 5-Cyano-1-tetralone. This section will detail the construction of the bicyclic ketone system bearing the essential nitrile functionality.
-
Part B: Conversion to this compound. This will cover the transformation of the ketone into the target tertiary alcohol.
Caption: High-level overview of the two-part synthetic strategy.
Part A: Synthesis of the Keystone Intermediate: 5-Cyano-1-tetralone
The synthesis of substituted tetralones is a well-trodden path in organic chemistry, with numerous methods available, including Friedel-Crafts acylation/cyclization and catalytic hydrogenation of naphthol derivatives.[3][4][5][6][7] For the specific synthesis of 5-cyano-1-tetralone (8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile), a judicious choice of starting materials and reaction conditions is paramount to achieving high yields and purity.
Retrosynthetic Analysis and Route Selection
A logical retrosynthetic disconnection of 5-cyano-1-tetralone points towards a γ-aryl butyric acid or its derivative as a suitable precursor for an intramolecular Friedel-Crafts acylation. This approach is advantageous due to the commercial availability of substituted benzene derivatives and the reliability of the Friedel-Crafts reaction.
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- 7. US3829498A - Process for preparing 5-hydroxy-1-tetralone - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a molecule of interest in medicinal chemistry and drug discovery. In the absence of extensive experimental data, this document leverages predictive computational models to estimate key parameters including solubility, pKa, and lipophilicity (logP). Furthermore, this guide outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring a self-validating system for researchers. A plausible synthetic route and methods for analytical characterization, including NMR, IR, and mass spectrometry, are also presented. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of tetralone derivatives and related pharmacophores.
Introduction: The Significance of this compound
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The fusion of a saturated cyclohexane ring with an aromatic ring provides a rigid, three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The introduction of a hydroxyl group and a cyano group, as seen in this compound, imparts specific electronic and steric properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile.
The hydroxyl group can act as a hydrogen bond donor and acceptor, contributing to target binding and aqueous solubility. The cyano group, a versatile functional group, can also participate in hydrogen bonding and can be a key pharmacophoric element or a precursor for other functionalities. Understanding the fundamental physicochemical properties of this molecule is therefore paramount for its rational development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex bioactive molecules.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this compound, a suite of well-established in silico models has been employed to predict its core physicochemical properties. These predictions serve as a valuable starting point for experimental design and provide initial insights into the molecule's behavior.
| Property | Predicted Value | Method/Tool Used |
| Molecular Formula | C₁₁H₁₁NO | - |
| Molecular Weight | 173.21 g/mol | - |
| Physical State | Solid (Light orange) | Visual Inspection |
| Melting Point | 135-145 °C | Online Predictor |
| Boiling Point | 385.5 ± 42.0 °C | Online Predictor |
| Aqueous Solubility | -3.5 to -2.5 (logS) | ALOGPS, ESOL |
| pKa (acidic) | 9.5 - 10.5 (Phenolic OH) | ChemAxon, Rowan |
| logP | 1.8 - 2.5 | ALOGPS, Molinspiration |
Disclaimer: These values are computationally predicted and should be confirmed by experimental validation.
Proposed Synthesis
A plausible and efficient synthetic route to this compound can be envisioned starting from the commercially available 7-methoxy-1-tetralone. The proposed synthesis involves a three-step sequence: reduction of the ketone, nitration of the aromatic ring, and conversion of the resulting amine to the nitrile via a Sandmeyer reaction, followed by demethylation.
Synthetic Workflow Diagram
Caption: Proposed synthetic route for this compound.
Step-by-Step Synthetic Protocol
Step 1: Reduction of 7-Methoxy-1-tetralone
-
Dissolve 7-methoxy-1-tetralone (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
Step 2-5: Subsequent Transformations The subsequent steps of nitration, reduction of the nitro group, Sandmeyer reaction, and demethylation would follow established literature procedures for analogous substrates. Each step would require careful optimization of reaction conditions and purification of the intermediates.
Experimental Protocols for Physicochemical Characterization
To ensure scientific integrity, the predicted physicochemical properties must be validated through rigorous experimental determination. The following protocols are designed as self-validating systems for this purpose.
Overall Experimental Workflow
Caption: Integrated workflow for the synthesis and characterization of the target compound.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.[1][2][3][4]
-
Preparation: Add an excess amount of this compound to a series of vials containing a phosphate buffer of known pH (e.g., pH 7.4).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Construct a calibration curve using standard solutions of the compound to quantify the solubility.
pKa Determination (Potentiometric Titration)
This method measures the pKa by monitoring the pH change of a solution upon the addition of a titrant.[5][6][7][8][9]
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH (for acidic pKa) or 0.1 M HCl (for basic pKa) using an auto-titrator equipped with a calibrated pH electrode.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the resulting titration curve.
Lipophilicity (logP) Determination (HPLC Method)
This method estimates the octanol-water partition coefficient by correlating the retention time of the compound on a reverse-phase HPLC column with those of known standards.
-
Standard Preparation: Prepare a series of standard compounds with known logP values.
-
Chromatography: Inject the test compound and the standards onto a C18 reverse-phase HPLC column. Elute with a mobile phase of methanol/water or acetonitrile/water.
-
Data Acquisition: Record the retention time for each compound.
-
Data Analysis: Plot the logarithm of the retention factor (k') versus the known logP values of the standards to generate a calibration curve. The logP of the test compound is then interpolated from its retention factor.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The chemical shifts and coupling patterns will be crucial for confirming the structure.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbon bearing the hydroxyl group, the nitrile carbon, and the aliphatic carbons.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.[10]
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group.
-
C≡N stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile group.
-
C-H stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be below 3000 cm⁻¹.
-
C=C stretches: Aromatic ring vibrations will be observed in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula. The fragmentation pattern in the MS/MS spectrum will provide structural information.
Predicted Fragmentation Pathway
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5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile CAS number 1315479-99-2
An In-depth Technical Guide to 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (CAS 1315479-99-2): Synthesis, Characterization, and Investigational Outlook
This document provides a comprehensive technical overview of this compound, a substituted tetralone derivative. While specific peer-reviewed literature on this exact molecule is limited, this guide synthesizes established principles of tetralone chemistry to present a robust framework for its synthesis, characterization, and potential applications in drug discovery. The methodologies described herein are grounded in well-documented chemical transformations and analytical practices common to this class of compounds.
Introduction to the Tetralone Scaffold
The tetralone framework is a privileged structure in medicinal chemistry, serving as a key building block for a wide array of biologically active molecules and natural products.[1] These benzo-fused cyclohexanone derivatives are integral to the development of novel therapeutics targeting various biological pathways.[1][2] The inherent chemical reactivity of the ketone and the aromatic ring allows for diverse functionalization, making tetralones attractive scaffolds for creating libraries of compounds for screening.[3] Derivatives of this core have been explored for their potential as anti-inflammatory agents, monoamine oxidase (MAO) inhibitors, and inhibitors of enzymes like acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1).[2][4][5]
This compound (CAS: 1315479-99-2) is a specific analog featuring a tertiary alcohol at the C5 position and a nitrile group on the aromatic ring. These functional groups introduce unique electronic and steric properties, offering distinct possibilities for molecular interactions and further chemical modification.
Molecular Profile
| Property | Value | Source |
| CAS Number | 1315479-99-2 | [6] |
| Molecular Formula | C₁₁H₁₁NO | [6] |
| Molecular Weight | 173.21 g/mol | [6] |
| Appearance | Predicted: Light orange or off-white solid |
Proposed Synthetic Strategy: A Logic-Driven Approach
The synthesis of tetralone derivatives can be achieved through various established routes, most notably via intramolecular Friedel-Crafts reactions.[1][7][8] This classical approach provides a reliable and scalable method for constructing the core bicyclic system. The following multi-step synthesis is proposed for this compound, starting from commercially available materials. The logic behind this pathway is to first construct a stable tetralone precursor and then introduce the sensitive hydroxyl group at a later stage to avoid potential complications during the cyclization step.
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol: Synthesis
Part 1: Synthesis of 5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (Intermediate)
This precursor is a known compound (CAS 138764-20-2).[9] The synthesis involves the cyclization of an appropriate acyl chloride via a Friedel-Crafts acylation.
-
Step 1.1: Preparation of 4-(3-Cyanophenyl)butanoyl chloride.
-
To a solution of 4-(3-cyanophenyl)butanoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM, ~0.5 M), add oxalyl chloride (1.5 equiv.) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Self-Validation: A small aliquot can be quenched with methanol and analyzed by LC-MS to confirm the formation of the methyl ester, which is indicative of successful acyl chloride formation.
-
Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride, which is typically used immediately in the next step.
-
-
Step 1.2: Intramolecular Friedel-Crafts Acylation.
-
Suspend anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) in anhydrous DCM at 0 °C.
-
Add a solution of the crude 4-(3-cyanophenyl)butanoyl chloride from Step 1.1 in anhydrous DCM dropwise to the AlCl₃ suspension.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Causality: The Lewis acid AlCl₃ coordinates to the acyl chloride, generating a highly electrophilic acylium ion that undergoes intramolecular electrophilic aromatic substitution to form the tetralone ring.[1][7]
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum complex.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.
-
Part 2: Synthesis of this compound (Target Molecule)
-
Step 2.1: Reduction of the Ketone.
-
Dissolve the intermediate from Part 1 (1.0 equiv.) in methanol or ethanol (~0.2 M) and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Causality: NaBH₄ is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the nitrile or the aromatic ring.[4]
-
Stir the reaction for 1-2 hours at 0 °C. Monitor completion by TLC.
-
Self-Validation: The disappearance of the ketone starting material (visualized with a suitable stain like 2,4-dinitrophenylhydrazine) and the appearance of a more polar product spot confirms the reaction's progress.
-
Quench the reaction by the slow addition of water or acetone.
-
Remove the bulk of the solvent in vacuo. Add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography or recrystallization to yield this compound.
-
Physicochemical Characterization: A Predictive Analysis
The structural identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques. Below are the expected characteristics based on its structure.
Predicted Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (3H, complex multiplet), CH-OH proton (1H, multiplet), aliphatic protons of the saturated ring (6H, complex multiplets), OH proton (1H, broad singlet, D₂O exchangeable). |
| ¹³C NMR | Aromatic carbons (~6 signals, including a quaternary carbon for the CN group), CN carbon (~118-125 ppm), CH-OH carbon (~65-75 ppm), and aliphatic carbons (~3-4 signals). |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3400-3200), C≡N stretch (~2230-2210), aromatic C=C stretches (~1600, ~1480), C-O stretch (~1050). |
| Mass Spec (ESI+) | Expected m/z: 174.08 [M+H]⁺, 196.06 [M+Na]⁺. |
| HPLC Purity | >95% (as determined by peak area at a suitable wavelength, e.g., 254 nm). |
Analytical Workflow Protocol
-
Sample Preparation: Dissolve a small amount of the final, purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis. Prepare a dilute solution in HPLC-grade methanol or acetonitrile for LC-MS and HPLC analysis.
-
NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) to confirm the connectivity of the molecule.
-
Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Purity Assessment: Inject the sample into a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to determine its purity.
Caption: Analytical workflow for structural validation.
Investigational Outlook and Potential Applications
The true value of a novel chemical entity lies in its potential biological activity. While this compound has not been explicitly studied, its structural motifs suggest several promising avenues for investigation in drug discovery.
Caption: Potential research avenues for the target molecule.
-
Monoamine Oxidase (MAO) Inhibition: Numerous tetralone derivatives have demonstrated potent and selective inhibition of MAO-B.[4] The core structure of the target molecule is analogous to these inhibitors. The nitrile group can act as a hydrogen bond acceptor, and the hydroxyl group can form key interactions within an enzyme's active site. A logical first step would be to screen this compound for inhibitory activity against both MAO-A and MAO-B isoforms using established fluorometric assays.[4]
-
Anti-Inflammatory Activity: Chalcones derived from 1-tetralone have shown inhibitory effects on reactive oxygen species (ROS) production.[2] The tetralone scaffold itself is a viable starting point for developing inhibitors of inflammatory pathways. The compound could be evaluated in cell-based assays, such as measuring prostaglandin E2 (PGE₂) production in lipopolysaccharide (LPS)-stimulated macrophages, to assess its anti-inflammatory potential.[10]
-
Scaffold for Library Synthesis: The hydroxyl group provides a reactive handle for further chemical elaboration. It can be alkylated, esterified, or used in coupling reactions to rapidly generate a library of analogs.[4] This approach, combined with "click chemistry" or other efficient ligation techniques, could be a powerful strategy for lead optimization in a drug discovery campaign.[3]
Conclusion
This compound is a synthetically accessible molecule that belongs to the medicinally important tetralone class. This guide provides a scientifically grounded, albeit predictive, framework for its synthesis and characterization. The proposed protocols are based on reliable, well-established chemical principles and include self-validating checkpoints to ensure experimental integrity. The true potential of this compound is yet to be unlocked, and the investigational avenues discussed here offer a clear roadmap for future research. Its unique combination of functional groups makes it a compelling candidate for screening in neurodegenerative, inflammatory, and metabolic disease models, positioning it as a valuable building block for the next generation of therapeutics.
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Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications (RSC Publishing). Available at: [Link]
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Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Available at: [Link]
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Tetralone synthesis. Organic Chemistry Portal. Available at: [Link]
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1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis. Head Topics. Available at: [Link]
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Synthesis of 1‐Tetralone Derivatives Using a Stille Cross Coupling/Friedel Crafts Acylation Sequence. Taylor & Francis Online. Available at: [Link]
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Cas 1315479-99-2,5-hydroxy-5,6,7,8 ... - LookChem. LookChem. Available at: [Link]
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Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. The Journal of Organic Chemistry. Available at: [Link]
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The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. PubMed Central (PMC). Available at: [Link]
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Synthesis and biological activity of 2-aminothiazoles as novel inhibitors of PGE2 production in cells. PubMed. Available at: [Link]
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Recent applications of click chemistry in drug discovery. PubMed. Available at: [Link]
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Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. National Institutes of Health (NIH). Available at: [Link]
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1315479-99-2 | this compound. BU CyberSec Lab. Available at: [Link]
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5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | C11H9NO. PubChem. Available at: [Link]
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An In-depth Technical Guide to 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Niche Tetralin Scaffold
The tetralin moiety, a bicyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an attractive starting point for the design of novel therapeutics. This guide focuses on a specific, yet under-explored, derivative: 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile . While public domain data on this exact molecule is sparse, this document, written from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview. We will delve into its molecular structure, propose a robust synthetic strategy, and discuss its characterization based on established principles and data from closely related analogues. Furthermore, we will explore the potential biological significance of this compound by examining the activities of similar molecular architectures, thereby providing a rationale for its future investigation in drug discovery programs.
Molecular Structure and Physicochemical Properties
This compound is a substituted tetralin with a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol .[1] The structure features a tetralin core with a hydroxyl group at the C5 position and a nitrile group at the C2 position. The presence of a chiral center at C5 indicates that this compound can exist as a racemic mixture of two enantiomers.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1315479-99-2 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1] |
| Molecular Weight | 173.21 g/mol | [1] |
| Physical State | Solid | N/A |
| Appearance | Reported as a light orange solid | N/A |
Proposed Synthesis Pathway and Experimental Protocol
Rationale for the Synthetic Approach
The choice of 6-methoxy-1-tetralone as the starting material is strategic. The methoxy group can be converted to a nitrile, and the ketone at the 1-position can be reduced to the desired hydroxyl group. This multi-step synthesis is designed for efficiency and control over the introduction of functional groups.
Visualizing the Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Demethylation of 6-Methoxy-1-tetralone
-
Rationale: Boron tribromide (BBr₃) is a powerful and selective reagent for the cleavage of aryl methyl ethers.
-
Procedure:
-
Dissolve 6-methoxy-1-tetralone (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add a solution of BBr₃ (1.2 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 6-hydroxy-1-tetralone by column chromatography.
-
Step 2: Triflation of 6-Hydroxy-1-tetralone
-
Rationale: Conversion of the hydroxyl group to a triflate is an excellent method for activating it for subsequent palladium-catalyzed cross-coupling reactions.
-
Procedure:
-
Dissolve 6-hydroxy-1-tetralone (1 equivalent) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (1.5 equivalents) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equivalents).
-
Stir the reaction at 0 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the triflate intermediate, which can often be used in the next step without further purification.
-
Step 3: Cyanation of the Triflate Intermediate
-
Rationale: A palladium-catalyzed cyanation reaction is a reliable method for introducing a nitrile group onto an aromatic ring.
-
Procedure:
-
To a solution of the triflate intermediate (1 equivalent) in anhydrous dimethylformamide (DMF), add zinc cyanide (Zn(CN)₂, 0.6 equivalents) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Degas the mixture and heat to 80-90 °C under an inert atmosphere for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude 6-cyano-1-tetralone by column chromatography.
-
Step 4: Reduction of 6-Cyano-1-tetralone
-
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for the conversion of ketones to alcohols.
-
Procedure:
-
Dissolve 6-cyano-1-tetralone (1 equivalent) in methanol and cool the solution to 0 °C.
-
Add NaBH₄ (1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of acetone, followed by water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Spectroscopic Characterization: A Predictive Analysis
Definitive spectroscopic data for this specific molecule is not publicly available. However, based on the known spectral properties of tetralin derivatives, we can predict the key characteristics that would confirm its structure.
Predicted Spectroscopic Data
| Technique | Expected Key Features |
| ¹H NMR | - Aromatic protons (3H) in the δ 7.0-7.8 ppm region, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring. - A multiplet for the benzylic proton (CH-OH) at C5 around δ 4.5-5.0 ppm. - A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O. - Complex multiplets for the aliphatic protons at C6, C7, and C8 in the δ 1.5-3.0 ppm range. |
| ¹³C NMR | - A signal for the nitrile carbon (-CN) around δ 118-125 ppm. - Aromatic carbon signals in the δ 120-150 ppm range. - A signal for the carbon bearing the hydroxyl group (C5) around δ 65-75 ppm. - Aliphatic carbon signals for C6, C7, and C8 in the δ 20-40 ppm range. |
| IR Spectroscopy | - A sharp, medium intensity absorption for the nitrile group (C≡N) around 2220-2240 cm⁻¹. - A broad absorption for the hydroxyl group (O-H) in the region of 3200-3600 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic protons. - C=C stretching vibrations for the aromatic ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (173.21). - Fragmentation patterns consistent with the loss of water, the nitrile group, and cleavage of the aliphatic ring. |
Interplay of Characterization Techniques
Caption: Relationship between spectroscopic techniques and structural elucidation.
Potential Biological Activity and Therapeutic Relevance
While no specific biological data for this compound has been published, the tetralin scaffold is present in numerous compounds with significant pharmacological activity.
-
Serotonin Receptor Modulation: Hydroxylated aminotetralin derivatives, such as 8-OH-DPAT, are well-known potent and selective agonists for the 5-HT₁ₐ receptor.[2] The structural similarity of our target molecule suggests that it could potentially interact with serotonin receptors, making it a candidate for investigation in the context of neurological and psychiatric disorders.
-
Anticancer and Antimicrobial Potential: Various naphthalene and tetralin derivatives have demonstrated promising antimicrobial and anticancer activities. The incorporation of different functional groups on the tetralin ring can lead to compounds with significant biological effects. For instance, some tetralin-based compounds have shown antiproliferative activity against various cancer cell lines.
The nitrile group in our molecule of interest is a versatile functional group that can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, further expanding the possibilities for biological interactions.
Safety and Handling
As with any research chemical with limited toxicological data, this compound should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For related tetralin carbonitriles, general hazard statements include warnings of being harmful if swallowed, in contact with skin, or if inhaled, and causing skin and eye irritation.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule within the vast chemical space of tetralin derivatives. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and a predictive analysis of its spectroscopic characteristics. The potential for this compound to exhibit interesting biological activities, particularly in the areas of neuroscience and oncology, is significant based on the known pharmacology of related structures.
Future research should focus on the successful synthesis and full spectroscopic characterization of this compound. Following this, a thorough investigation of its biological properties, including its affinity for various receptors and its cytotoxic effects on cancer cell lines, would be a logical next step. The exploration of this and similar niche tetralin scaffolds could lead to the discovery of novel chemical probes and potential therapeutic agents.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
Wikipedia. (2023, December 1). 8-OH-DPAT. Retrieved from [Link].
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An In-depth Technical Guide to 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a molecule of interest in medicinal chemistry and drug discovery. While specific peer-reviewed literature on this exact compound is limited, this document synthesizes information on its chemical identity, proposes a plausible synthetic route based on established chemical principles, and discusses its potential biological significance by drawing parallels with structurally related tetralone derivatives.
Introduction to the Tetralone Scaffold
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These bicyclic aromatic ketones are valuable intermediates in the synthesis of pharmaceuticals and natural products.[3] Tetralone derivatives have demonstrated a wide range of pharmacological activities, including antidepressant, anticancer, antimalarial, and antibacterial properties.[2][3] The specific compound of interest, this compound, combines the key features of a tetralone with a hydroxyl group and a nitrile moiety, suggesting a unique potential for biological interactions and as a versatile chemical building block.
Physicochemical Properties
Based on its structure, this compound (CAS RN: 1315479-99-2) is a solid at room temperature with the molecular formula C₁₁H₁₁NO and a molecular weight of 173.21 g/mol .[4]
| Property | Value | Source |
| CAS Number | 1315479-99-2 | [4] |
| Molecular Formula | C₁₁H₁₁NO | [4] |
| Molecular Weight | 173.21 g/mol | [4] |
| Physical State | Solid | |
| Appearance | Light orange solid |
Proposed Synthetic Pathway: A Robinson Annulation Approach
While a specific published synthesis for this compound has not been identified in the current literature, a plausible and efficient route can be designed using the well-established Robinson annulation reaction.[1][5][6] This powerful method for forming a six-membered ring involves a Michael addition followed by an intramolecular aldol condensation.[1][5]
The proposed synthesis would begin with the reaction of a suitable cyclic ketone with an appropriately substituted α,β-unsaturated ketone. In this case, a potential starting material would be a cyanobenzaldehyde derivative, which possesses the necessary nitrile functionality.[2][3][7]
Detailed Experimental Protocol (Prospective)
This protocol is a proposed pathway and has not been experimentally validated for this specific target molecule.
Step 1: Michael Addition
-
Reactants: A suitable cyclic ketone (e.g., cyclohexanone) and an α,β-unsaturated nitrile. The α,β-unsaturated nitrile could potentially be synthesized from a cyanobenzaldehyde.[2][3][7]
-
Base Catalyst: A base such as sodium ethoxide or sodium hydroxide is used to deprotonate the α-carbon of the ketone, forming an enolate.
-
Reaction Conditions: The enolate is then reacted with the α,β-unsaturated nitrile in a suitable solvent like ethanol at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is neutralized with a weak acid and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure.
Step 2: Intramolecular Aldol Condensation and Dehydration
-
Reactant: The product from the Michael addition (a 1,5-dicarbonyl compound).
-
Catalyst: The reaction is typically carried out in the presence of a base, which can be the same as in the first step.
-
Reaction Conditions: The reaction mixture is heated to promote the intramolecular aldol condensation, leading to the formation of a cyclic β-hydroxy ketone. Further heating in the presence of acid or base will facilitate dehydration to yield the α,β-unsaturated ketone, which in this case would be a tetralone derivative.
-
Purification: The final product, 5,6,7,8-tetrahydronaphthalene-2-carbonitrile, would be purified by column chromatography.
Step 3: Introduction of the 5-hydroxy group
The introduction of the hydroxyl group at the 5-position could potentially be achieved through various methods, such as selective oxidation of the benzylic position followed by reduction, or through electrophilic aromatic substitution if the starting materials are chosen accordingly.
Rationale Behind Experimental Choices
-
Robinson Annulation: This method is chosen for its reliability and efficiency in constructing the core tetralone ring system.[1][5][6]
-
Base Catalysis: The use of a base is crucial for the formation of the enolate, which is the key nucleophile in the Michael addition and the intramolecular aldol condensation.[1][5]
-
Cyanobenzaldehyde Derivative: This starting material is proposed as it directly incorporates the required nitrile functionality into the final product.[2][3][7]
Visualization of the Proposed Synthetic Workflow
Caption: Proposed Robinson Annulation workflow for synthesis.
Spectroscopic Characterization (Prospective)
While experimental data is not available, the expected spectroscopic features of this compound can be predicted based on its structure:
-
¹H NMR: The spectrum would show signals corresponding to the aromatic protons, the benzylic protons, and the protons of the saturated ring. The hydroxyl proton would likely appear as a broad singlet.
-
¹³C NMR: The spectrum would display signals for the aromatic carbons, the carbonyl carbon of the ketone, the nitrile carbon, and the aliphatic carbons of the saturated ring.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the hydroxyl group (O-H stretch), the nitrile group (C≡N stretch), the carbonyl group (C=O stretch), and the aromatic C-H bonds.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.21 g/mol ).[4]
Potential Biological and Therapeutic Applications
The tetralone scaffold is a well-established pharmacophore.[1][2][3] The presence of both a hydroxyl and a nitrile group on the this compound molecule suggests several avenues for biological activity.
-
Anticancer Activity: Many tetralone derivatives have shown promising anticancer properties.[2] The nitrile group can participate in hydrogen bonding and other interactions with biological targets.
-
Antidepressant Activity: The tetralone core is a key component of the antidepressant sertraline.[1] It is plausible that derivatives like the title compound could exhibit activity as monoamine oxidase (MAO) inhibitors or have other effects on neurotransmitter systems.
-
Enzyme Inhibition: The functional groups on the molecule could allow it to act as an inhibitor for various enzymes, a common mechanism of action for many drugs.
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of this compound.
Conclusion and Future Directions
This compound represents an intriguing molecule with potential for applications in drug discovery and development. While detailed experimental data is currently lacking in the public domain, this guide has outlined a plausible synthetic strategy and highlighted its potential therapeutic relevance based on the well-documented activities of the tetralone class of compounds. Future work should focus on the experimental validation of the proposed synthesis, full spectroscopic characterization of the molecule, and a thorough investigation of its biological properties. Such studies will be crucial in determining the true potential of this compound as a lead for novel therapeutics.
References
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The Tetralone Core: A Historical and Synthetic Guide for the Medicinal Chemist
Abstract
The tetralone scaffold, a benzo-fused cyclohexanone, represents a privileged structure in the annals of organic and medicinal chemistry. First explored in the early 20th century, its rigid, bicyclic framework has served as a foundational building block for a multitude of natural products and synthetic pharmaceuticals. This technical guide provides an in-depth exploration of the discovery and history of tetralone compounds, charting the evolution of their synthesis from classical cyclization reactions to modern catalytic methods. We will dissect the causality behind key experimental choices, provide detailed protocols for foundational synthetic procedures, and examine the journey of the tetralone scaffold from a laboratory curiosity to the core of impactful therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical motif.
Introduction: The Structural Significance of Tetralones
Tetralones are bicyclic aromatic ketones structurally defined as 3,4-dihydronaphthalen-1(2H)-one (α-tetralone) or 3,4-dihydronaphthalen-2(2H)-one (β-tetralone). The fusion of an aromatic ring with a cyclohexanone moiety imparts a unique combination of rigidity and chemical reactivity that has made them invaluable to synthetic chemists. The α-tetralone structure, in particular, is prevalent in numerous bioactive molecules.[1][2] This scaffold serves as a versatile synthetic intermediate, allowing for functionalization at the ketone, the α-methylene group, and the aromatic ring, enabling the exploration of vast chemical space in drug discovery programs.[3][4]
The importance of the tetralone core is underscored by its presence in a wide array of pharmacologically active compounds, including antidepressants, antibiotics, acetylcholinesterase inhibitors for Alzheimer's disease, and alkaloids with antitumor activity.[3][4]
Caption: General structures of α- and β-tetralone.
The Genesis of a Scaffold: Early Synthetic Strategies
The early history of tetralone synthesis is rooted in the fundamental principles of aromatic chemistry and cyclization reactions. While numerous methods have been developed, two classical approaches stand out for their historical significance and enduring utility: the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acids and the Haworth synthesis.
The Cornerstone: Intramolecular Friedel-Crafts Acylation
One of the most direct and foundational methods for constructing the α-tetralone core is the intramolecular Friedel-Crafts acylation of γ-phenylbutyric acid and its derivatives. This reaction, first demonstrated in the early 20th century, involves the cyclization of the butyric acid side chain onto the adjacent aromatic ring under the influence of a strong acid catalyst.[5][6]
The causality behind this experimental design is elegant in its simplicity. The carboxylic acid is first converted to a more reactive acylating agent, typically an acyl chloride or by activation with a strong Brønsted or Lewis acid. This generates a highly electrophilic acylium ion, which is then positioned to be attacked by the nucleophilic aromatic ring, closing the six-membered ring to form the tetralone.
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Experimental Rationale and Protocol:
The choice of acid catalyst is critical and dictates the reaction conditions. Early procedures often utilized stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), which, while effective, lead to complex workups and significant chemical waste.[7] Polyphosphoric acid (PPA) later became a popular choice as it serves as both the solvent and the catalyst, simplifying the procedure. Modern variations employ more environmentally benign and manageable Brønsted acids like methanesulfonic acid (MSA).[8]
Below is a detailed, self-validating protocol for the synthesis of α-tetralone, adapted from the trusted repository Organic Syntheses.[5] This procedure utilizes thionyl chloride to form the acid chloride, followed by AlCl₃-mediated cyclization.
Protocol 2.1: Synthesis of α-Tetralone via Intramolecular Friedel-Crafts Acylation [5]
-
Step 1: Formation of γ-Phenylbutyryl Chloride
-
In a 500-cc round-bottomed flask fitted with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of purified thionyl chloride.
-
Gently heat the mixture on a steam bath until the acid melts. The reaction will proceed exothermically.
-
After the initial vigorous evolution of hydrogen chloride subsides (approx. 25-30 minutes), warm the mixture on the steam bath for an additional 10 minutes to ensure complete reaction.
-
Remove excess thionyl chloride by connecting the flask to a water pump, evacuating, and warming on the steam bath.
-
-
Step 2: Friedel-Crafts Cyclization
-
Cool the flask containing the crude γ-phenylbutyryl chloride and add 175 cc of carbon disulfide. Cool the solution in an ice bath.
-
Rapidly add 30 g (0.23 mole) of anhydrous aluminum chloride in one portion and immediately connect the flask to the reflux condenser.
-
Once the initial rapid evolution of hydrogen chloride ceases, slowly warm the mixture to boiling on a steam bath.
-
Heat and shake the mixture for 10 minutes to complete the reaction.
-
-
Step 3: Workup and Purification
-
Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by carefully adding 100 g of crushed ice with shaking.
-
Add 25 cc of concentrated hydrochloric acid and transfer the mixture to a 2-L round-bottomed flask for steam distillation.
-
The carbon disulfide will distill first. Continue distillation until the α-tetralone product has completely come over (approx. 2 L of distillate).
-
Separate the oily product layer. Extract the aqueous distillate with three 100-cc portions of benzene.
-
Combine the oil and the benzene extracts, remove the solvent by distillation, and distill the residue under reduced pressure.
-
Collect the α-tetralone fraction boiling at 105–107°C/2 mm. Yield: 21.5–26.5 g (74–91%) .[5]
-
The Haworth Synthesis: Building Polycyclic Systems
The Haworth synthesis, developed by Sir Norman Haworth, is a powerful method for producing polycyclic aromatic systems, including those containing a tetralone core.[9][10] It typically begins with the Friedel-Crafts acylation of an aromatic compound (like benzene) with a cyclic anhydride (like succinic anhydride).[11]
The genius of this approach lies in its stepwise construction. The initial acylation creates a keto-acid, which is then subjected to a Clemmensen reduction to remove the carbonyl group, yielding an aryl-substituted carboxylic acid. This intermediate is the same type of precursor used in the direct intramolecular cyclization described previously. Subsequent intramolecular Friedel-Crafts acylation forms the tetralone ring, which can then be further reduced and aromatized if desired to form naphthalene or its derivatives.[9][11]
Caption: The Haworth Synthesis pathway to Naphthalene via a Tetralone intermediate.
This method provided a rational and controllable way to synthesize specific isomers of substituted naphthalenes and other polycyclic systems, which was a significant advancement over methods relying on the direct substitution of naphthalene.
The Tetralone Core in Drug Discovery: A Modern Perspective
The true value of the tetralone scaffold was fully realized in the mid-to-late 20th century with its emergence as a key pharmacophore in drug development. Its rigid structure allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.
Case Study: The Discovery of Sertraline (Zoloft®)
The story of Sertraline, a blockbuster antidepressant, is a prime example of the successful application of the tetralone scaffold in medicinal chemistry. The journey began in the 1970s at Pfizer, where scientists, including Reinhard Sarges, Kenneth Koe, and Albert Weissman, were investigating psychoactive compounds.[12][13] Their research initially focused on a series of tetralone-derived compounds called tametraline, which were monoamine reuptake inhibitors.[13]
Through meticulous structure-activity relationship (SAR) studies, they discovered that specific stereochemistry and substitution patterns on the aminotetralin core (derived from tetralone) were crucial for therapeutic efficacy.[14] The team found that by introducing chlorine atoms at the 3 and 4 positions of the pendant phenyl ring, they could create a compound that was a potent and highly selective serotonin reuptake inhibitor (SSRI).[12] This compound, Sertraline, had a much-improved side-effect profile compared to older, less selective antidepressants.[12]
Sertraline was approved by the FDA in 1991 and went on to become a cornerstone in the treatment of major depressive disorder, obsessive-compulsive disorder (OCD), and anxiety disorders, profoundly impacting millions of lives.[12][15]
Broad-Spectrum Bioactivity: Beyond Antidepressants
The utility of the tetralone scaffold extends far beyond its application in SSRIs. Researchers have successfully modified the core structure to develop potent inhibitors of various enzymes and receptors.
Monoamine Oxidase (MAO) Inhibition: Substituted α-tetralones have been identified as highly potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target for the treatment of Parkinson's disease.[16] The tetralone framework serves as a rigid anchor to position arylalkyloxy side chains for optimal interaction with the enzyme's active site.[16]
Anticancer Activity: Various tetralone derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[17] The scaffold is present in natural products with cytotoxic properties and serves as a template for the design of new synthetic anticancer agents.[2]
The following table summarizes the inhibitory concentrations (IC₅₀) of selected tetralone derivatives against various cancer cell lines, illustrating the potential of this scaffold in oncology research.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazoline-Tetralin Derivative (4b) | MCF-7 (Breast) | 69.2 | [13] |
| Thiazoline-Tetralin Derivative (4e) | A549 (Lung) | 73.4 | [13] |
| Tetrazole-Isoxazoline Hybrid (4h) | A549 (Lung) | 1.51 | [18] |
| Tetrazole-Isoxazoline Hybrid (4i) | MDA-MB-231 (Breast) | 2.83 | [18] |
| Chalcone Derivative (6c) | SKOV-3 (Ovarian) | 7.84 | [13] |
| Chalcone Derivative (6c) | HepG2 (Liver) | 13.68 | [13] |
Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.
Modern Synthetic Innovations
While classical methods remain relevant, modern organic synthesis has introduced a host of new techniques for constructing and modifying the tetralone core with greater efficiency, selectivity, and under milder conditions. These include:
-
Metal-Catalyzed Reactions: Rhodium-catalyzed hydroacylation and palladium-catalyzed cross-coupling reactions followed by cyclization have enabled the enantioselective synthesis of chiral tetralones.
-
Photocatalysis: Visible-light photocatalysis has been employed for intramolecular arene alkylation, providing a metal-free alternative for forming the tetralone ring system.
-
Brønsted Acid-Mediated Cyclizations: The use of strong Brønsted acids to mediate the cyclization of siloxyalkynes with arenes offers a powerful route to substituted tetralones.
These advanced methods provide chemists with a sophisticated toolkit to access novel tetralone derivatives, continuing the legacy of this remarkable scaffold in the pursuit of new scientific discoveries and therapeutic agents.
Conclusion
From its origins in the foundational reactions of organic chemistry to its central role in modern drug discovery, the tetralone core has proven to be a structure of enduring importance. Its synthetic accessibility, coupled with its conformational rigidity and amenability to diverse functionalization, has secured its status as a privileged scaffold. The historical journey of tetralone compounds, from the pioneering work on intramolecular cyclizations to the rational design of blockbuster drugs like Sertraline, exemplifies the synergy between synthetic innovation and medicinal chemistry. As new catalytic methods continue to emerge, the potential to create novel, life-changing therapeutics based on the tetralone framework remains as promising as ever.
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The Journey of Sertraline Hydrochloride: From Discovery to Global Pharmaceutical Staple. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Methodological & Application
Synthesis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: An Application Note and Detailed Experimental Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a valuable building block in medicinal chemistry and drug development. The protocol herein details a robust and efficient method starting from the commercially available precursor, 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. The core of this synthesis is the selective reduction of a cyclic ketone to a secondary alcohol using sodium borohydride. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a detailed experimental procedure, mechanistic insights, safety considerations, and characterization data.
Introduction
The tetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this scaffold with both hydroxyl and nitrile groups, as in this compound, offers versatile handles for further chemical modifications, making it a key intermediate in the synthesis of novel therapeutic agents. The strategic placement of the hydroxyl and nitrile moieties allows for the exploration of diverse chemical space in the development of new drugs targeting a range of biological targets.
This application note presents a reliable and scalable protocol for the synthesis of this target molecule. The chosen synthetic strategy leverages the commercially available 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, simplifying the synthetic route to a single, high-yielding reduction step.
Synthetic Strategy
The synthesis of this compound is achieved through the reduction of the ketone functionality in 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for aldehydes and ketones over other functional groups, such as nitriles.[1] The reaction is typically carried out in a protic solvent, such as methanol, at ambient temperature.
The IUPAC nomenclature for tetralin, a shorthand for 1,2,3,4-tetrahydronaphthalene, dictates the numbering of the ring system.[2][3][4][5] Based on this, the starting material is systematically named 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, and the target product is this compound.
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile[6][7][8] | 776328-39-3 | Commercial | ≥97% |
| Sodium borohydride (NaBH₄)[9] | 16940-66-2 | Commercial | ≥98% |
| Methanol (MeOH), anhydrous | 67-56-1 | Commercial | ≥99.8% |
| Dichloromethane (DCM) | 75-09-2 | Commercial | ACS Grade |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | 7646-85-7 (solid) | In-house prep. | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Commercial | ACS Grade |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (1.0 g, 5.84 mmol) in anhydrous methanol (20 mL). Stir the solution at room temperature until the starting material is completely dissolved.
-
Reduction: Cool the solution to 0 °C using an ice bath. To the cooled, stirring solution, add sodium borohydride (0.26 g, 6.90 mmol, 1.2 equivalents) portion-wise over 10-15 minutes. Caution: Hydrogen gas evolution may be observed. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a solid.
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: Handle in a well-ventilated area. Avoid contact with skin and eyes.
-
Sodium borohydride: A flammable solid that reacts with water to produce flammable hydrogen gas.[9][10][11][12] It is also corrosive and can cause burns.[9][11][12] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Keep away from water and acids.
-
Methanol: A flammable and toxic liquid.[13][14][15][16][17] It can be harmful if inhaled, ingested, or absorbed through the skin.[13][14] Work in a well-ventilated fume hood and wear appropriate PPE.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups (hydroxyl and nitrile).
-
Melting Point: To assess the purity of the solid product.
Discussion of Alternative Synthetic Routes
-
Sandmeyer Reaction: This classic reaction involves the conversion of an amino group on the aromatic ring to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[2][11][12][15][16] This would require a starting material such as 5-hydroxy-7-amino-tetralin.
-
Rosenmund-von Braun Reaction: This method involves the direct cyanation of an aryl halide (e.g., 7-bromo-5-hydroxy-tetralin) using copper(I) cyanide at elevated temperatures.[9][14][17][18]
These multi-step alternatives, while feasible, add complexity to the overall synthesis compared to the direct reduction of the commercially available keto-nitrile.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The single-step reduction of 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile with sodium borohydride is a high-yielding and straightforward method suitable for laboratory-scale synthesis. The availability of the starting material and the mild reaction conditions make this an attractive route for obtaining this valuable intermediate for applications in medicinal chemistry and drug discovery.
References
-
Carl Roth. Safety Data Sheet: Methanol. Retrieved from [Link]
-
Carl Roth. Safety Data Sheet: Sodium borohydride. Retrieved from [Link]
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Carl Roth. Safety Data Sheet: Methanol. Retrieved from [Link]
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Mitsubishi Gas Chemical America. Product: Methanol Safety Data Sheet. Retrieved from [Link]
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Wikipedia. (2023, November 28). Tetralin. In Wikipedia. Retrieved from [Link]
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Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
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PubChem. Tetralin. National Center for Biotechnology Information. Retrieved from [Link]
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Ataman Kimya. TETRALIN. Retrieved from [Link]
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Ataman Kimya A.Ş. TETRALIN. Retrieved from [Link]
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Sciencemadness Wiki. (2020, August 31). Tetralin. Retrieved from [Link]
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NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]
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ResearchGate. (2019, December 4). Reduction using sodium borohyride?. Retrieved from [Link]
-
Common Organic Chemistry. Sodium Borohydride. Retrieved from [Link]
-
University of Missouri-St. Louis. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
- Zeynizadeh, B., & Zahmatkesh, S. (2003). Reduction of Carbonyl Compounds with NaBH4 under Ultrasound Irradiation and Aprotic Condition. Journal of the Chinese Chemical Society, 50(1), 267-271.
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WebAssign. Experiment 3 - Reduction of a Ketone. Retrieved from [Link]
-
Royal Society of Chemistry. Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
-
BU CyberSec Lab. 1315479-99-2 | this compound. Retrieved from [Link]
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PubChem. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Hoffman Fine Chemicals. CAS 138764-20-2 | 5-Oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | MFCD11559061. Retrieved from [Link]
-
Pharmaffiliates. CAS No : 17104-67-5 | Product Name : 5,6,7,8-Tetrahydronaphthalene-2-carbonitrile. Retrieved from [Link]
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Application Note: Structural Elucidation of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile using NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the analysis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile using Nuclear Magnetic Resonance (NMR) spectroscopy. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed, theoretically predicted ¹H and ¹³C NMR dataset. This guide outlines the principles behind the spectral prediction, provides detailed protocols for sample preparation and data acquisition, and offers an in-depth interpretation of the predicted 1D and 2D NMR data. The methodologies and analytical strategies described herein are designed to serve as a robust framework for researchers working with novel tetralin derivatives and other complex small molecules in drug discovery and development.
Introduction and Scientific Context
This compound is a substituted tetralin derivative. The tetralin scaffold is a common structural motif in medicinal chemistry, and understanding the precise molecular structure of its derivatives is paramount for establishing structure-activity relationships (SAR). NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure in solution.[1]
This document serves as a practical guide for the complete NMR analysis of the title compound. We will first establish a predicted NMR dataset based on established principles of chemical shift theory and substituent effects. This predictive approach is a valuable scientific exercise, enabling researchers to anticipate spectral features and aiding in the interpretation of experimental data once acquired. Subsequently, we will detail the experimental protocols for acquiring high-quality 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
Molecular Structure
The structure of this compound, with the IUPAC numbering system, is shown below. This numbering will be used for all spectral assignments.
Structure and Numbering
Caption: Structure of this compound with IUPAC numbering.
Principles of Spectral Prediction
Predicting an NMR spectrum is a powerful method for understanding the relationship between molecular structure and spectral output. The process relies on the fundamental principle that the chemical environment of a nucleus dictates its resonance frequency (chemical shift). By starting with a base molecule with known spectral data (in this case, tetralin) and applying known substituent chemical shift (SCS) effects, we can estimate the spectrum of a more complex derivative.[2]
-
¹H NMR Prediction: The chemical shift of a proton is influenced by electron density, the anisotropy of nearby functional groups, and ring currents in aromatic systems.[2] Electron-withdrawing groups, like the cyano group, deshield the aromatic protons, shifting them downfield, particularly at the ortho and para positions.[3] Conversely, electron-donating groups like a hydroxyl group shield aromatic protons, causing an upfield shift.[4]
-
¹³C NMR Prediction: Carbon chemical shifts are also highly sensitive to the electronic environment. Electronegative substituents cause a downfield shift of the directly attached carbon (ipso-carbon) and influence the shifts of other carbons in the molecule through inductive and resonance effects.[5]
-
Coupling Constants (J): The splitting of proton signals is governed by through-bond interactions with neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the protons and their dihedral angle. For aromatic systems, ortho coupling (³J) is typically the largest (7-10 Hz), followed by meta coupling (⁴J, 2-3 Hz), and para coupling (⁵J, <1 Hz).[6] In the aliphatic ring, vicinal couplings (³J) are dependent on the dihedral angle, as described by the Karplus relationship.[7]
Predicted ¹H and ¹³C NMR Data
The following data tables present the predicted ¹H and ¹³C NMR spectral data for this compound, assuming a deuterated chloroform (CDCl₃) solvent.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-1 | 7.55 | d | J = 8.0 | 1H | Ortho to CN group, deshielded. |
| H-3 | 7.48 | dd | J = 8.0, 1.5 | 1H | Ortho to C-4 and meta to CN. |
| H-4 | 7.20 | d | J = 1.5 | 1H | Meta to CN group. |
| H-5 | 4.85 | t | J = 5.0 | 1H | Benzylic proton bearing an OH group, deshielded. |
| 5-OH | ~2.0-3.0 | br s | - | 1H | Exchangeable proton, broad signal. |
| H-6 (ax, eq) | 1.90 - 2.10 | m | - | 2H | Complex multiplet due to coupling with H-5 and H-7. |
| H-7 (ax, eq) | 1.80 - 1.95 | m | - | 2H | Complex multiplet due to coupling with H-6 and H-8. |
| H-8 (ax, eq) | 2.85 - 3.00 | m | - | 2H | Benzylic protons, deshielded by the aromatic ring. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment Rationale |
| C-1 | 132.5 | CH | Aromatic CH, deshielded by adjacent CN group. |
| C-2 | 110.0 | C | Quaternary carbon attached to the electron-withdrawing CN group. |
| C-3 | 133.0 | CH | Aromatic CH. |
| C-4 | 128.0 | CH | Aromatic CH. |
| C-4a | 138.0 | C | Aromatic quaternary carbon, junction with aliphatic ring. |
| C-5 | 68.0 | CH | Carbon bearing the hydroxyl group, deshielded. |
| C-6 | 32.0 | CH₂ | Aliphatic methylene. |
| C-7 | 19.0 | CH₂ | Aliphatic methylene. |
| C-8 | 29.0 | CH₂ | Benzylic carbon, slightly deshielded. |
| C-8a | 135.0 | C | Aromatic quaternary carbon, junction with aliphatic ring. |
| CN | 119.0 | C | Carbon of the nitrile group. |
Experimental Protocols
To obtain high-quality NMR data for structural verification, the following protocols are recommended.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Sample Preparation Workflow
Caption: Standard workflow for preparing a small molecule sample for NMR analysis.
NMR Data Acquisition
The following parameters are recommended for a 500 MHz spectrometer.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: 16 ppmAcquisition Time: 4 sRelaxation Delay: 2 sNumber of Scans: 16 | To obtain a high-resolution proton spectrum for determining chemical shifts, multiplicities, and integrations. |
| ¹³C{¹H} NMR | Spectral Width: 240 ppmAcquisition Time: 1 sRelaxation Delay: 2 sNumber of Scans: 1024 | To identify the chemical shifts of all carbon atoms in the molecule. |
| DEPT-135 | Standard DEPT-135 pulse program | To differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative). |
| ¹H-¹H COSY | Standard COSY pulse programSpectral width (F1 and F2): 16 ppm | To identify protons that are spin-coupled to each other (typically over 2-3 bonds). |
| ¹H-¹³C HSQC | Standard HSQC pulse program, optimized for ¹JCH ≈ 145 Hz | To correlate each proton with its directly attached carbon atom. |
| ¹H-¹³C HMBC | Standard HMBC pulse program, optimized for nJCH ≈ 8 Hz | To identify long-range correlations (2-4 bonds) between protons and carbons, crucial for assigning quaternary carbons and connecting molecular fragments.[8][9] |
Data Analysis and Structural Interpretation
A systematic analysis of the 1D and 2D NMR spectra is essential for complete structural assignment.
¹H NMR Spectrum Analysis
-
Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals are expected, integrating to 1H each. The downfield shift of H-1 is due to the anisotropic effect of the adjacent cyano group. The splitting patterns (doublet, doublet of doublets, and doublet) are characteristic of a 1,2,4-trisubstituted benzene ring.
-
Aliphatic Region (δ 1.5-5.0 ppm): The signal for H-5 is expected to be a triplet due to coupling with the two H-6 protons. The remaining aliphatic protons (H-6, H-7, H-8) will likely appear as complex, overlapping multiplets. The benzylic protons at the C-8 position are the most downfield of the CH₂ groups due to their proximity to the aromatic ring.
-
Hydroxyl Proton: The 5-OH proton will appear as a broad singlet, and its chemical shift can vary depending on concentration and temperature.
¹³C NMR and DEPT-135 Analysis
The ¹³C spectrum will show 11 distinct signals. The DEPT-135 experiment is critical for distinguishing between the different types of carbon atoms. The quaternary carbons (C-2, C-4a, C-8a, and CN) will be absent in the DEPT-135 spectrum but present in the broadband-decoupled ¹³C spectrum. The CH₂ groups (C-6, C-7, C-8) will appear as negative peaks, while the CH groups (C-1, C-3, C-4, C-5) will be positive.
2D NMR Correlation Analysis
2D NMR is indispensable for unambiguous assignments.
-
COSY: This experiment will confirm the connectivity within the proton spin systems. Key expected correlations include:
-
H-3 with H-4.
-
H-5 with the H-6 protons.
-
H-6 with H-5 and H-7.
-
H-7 with H-6 and H-8.
-
Key Predicted COSY and HMBC Correlations
Caption: Diagram illustrating expected key COSY and HMBC correlations for structural assignment.
-
HSQC: This experiment will provide direct one-bond H-C correlations, confirming the assignments made from the 1D spectra. For example, the proton at δ 7.55 ppm will correlate with the carbon at δ 132.5 ppm, assigning them as H-1 and C-1, respectively.
-
HMBC: The HMBC spectrum is crucial for piecing together the molecular skeleton. Key long-range correlations that would confirm the structure include:
-
H-1 to C-2, C-3, and C-8a : Connects the aromatic proton to the nitrile-bearing carbon and the bridgehead carbon.
-
H-4 to C-2, C-4a, and C-5 : Links the aromatic and aliphatic rings.
-
H-5 to C-4, C-4a, and C-6 : Confirms the position of the hydroxyl-bearing carbon.
-
H-8 to C-1, C-4a, and C-8a : Crucial for confirming the fusion of the two rings.
-
Conclusion
This application note has detailed a comprehensive strategy for the NMR analysis of this compound. By combining a theoretically predicted dataset with robust experimental protocols and a systematic interpretation strategy, researchers can confidently elucidate the structure of this and related novel compounds. The use of 1D and 2D NMR techniques, as outlined, provides a self-validating system for ensuring the accuracy of the final structural assignment, a critical step in any drug development pipeline.
References
-
Australian National University NMR Facility. (n.d.). HMBC. Retrieved from [Link]
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
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IMSERC. (n.d.). Long-range proton-carbon coupling constants. Retrieved from [Link]
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Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]
- Parella, T., et al. (2017). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. The Journal of Organic Chemistry, 82(4), 2040-2044.
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PubChem. (n.d.). 1-Tetralone. Retrieved from [Link]
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Scharf, M. (2023, May 15). NMR 5: Coupling Constants [Video]. YouTube. [Link]
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SpectraBase. (n.d.). 1-Tetralone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
- Williamson, R. T., Buevich, A. V., Martin, G. E., & Parella, T. (2017). LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways. The Journal of Organic Chemistry, 82(4), 2040-2044.
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Retrieved from [Link]
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LibreTexts Chemistry. (2021, May 20). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]
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LibreTexts Chemistry. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
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PubChem. (n.d.). Tetralin. Retrieved from [Link]
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University of Regensburg. (n.d.). Spin-Spin Coupling. Retrieved from [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
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ResearchGate. (2021, September 10). Proton NMR of 2-cyclohexene-1-one. Retrieved from [Link]
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ResearchGate. (2000). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group. Retrieved from [Link]
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ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
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Application Note: A Phased Approach to the In Vitro Pharmacological Characterization of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
An In-Depth Technical Guide
Abstract The 5,6,7,8-tetrahydronaphthalene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This document provides a comprehensive, phased strategy for the in vitro characterization of a novel derivative, 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. Lacking established biological data for this specific molecule, we present a logical and efficient screening cascade designed to elucidate its primary pharmacological activities and potential liabilities. This guide begins with primary screening against high-probability targets—the monoamine oxidases—followed by secondary assays to investigate modulation of the aryl hydrocarbon receptor (AHR) and concludes with essential safety profiling against key cytochrome P450 (CYP) enzymes. The protocols herein are designed to be self-validating, providing researchers with a robust framework for initial drug discovery efforts.
Introduction: The Rationale for a Targeted Screening Approach
The discovery of novel therapeutic agents requires a systematic evaluation of their biological effects. For a new chemical entity like this compound, an intelligent assay design is paramount to efficiently identify its mechanism of action and potential for clinical development. The structural motifs within the molecule, including the hydroxylated tetralone core and the nitrile group, suggest potential interactions with enzymes involved in neurotransmitter metabolism and xenobiotic response pathways.
This guide proposes a three-part screening cascade:
-
Primary Target Screening: Initial assays will focus on Monoamine Oxidase (MAO) enzymes, as structurally related compounds are known to interact with these key neurological targets.
-
Secondary Mechanistic Screening: Based on the aromatic nature of the compound, we will explore its potential to modulate the Aryl Hydrocarbon Receptor (AHR), a critical regulator of cellular metabolism and immune function.
-
Safety & Specificity Profiling: Early assessment of inhibition of major Cytochrome P450 (CYP) enzymes is crucial to identify potential drug-drug interactions and off-target effects.
This structured workflow ensures that resources are directed efficiently, building a comprehensive pharmacological profile from foundational activity screens to critical safety assessments.
Part 1: Primary Screening for Monoamine Oxidase (MAO) Inhibition
Expertise & Causality: Why Screen for MAO Inhibition?
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1] Their inhibition is a clinically validated strategy for treating depression, anxiety, and neurodegenerative disorders such as Parkinson's disease.[2] The tetrahydronaphthalene scaffold bears structural resemblance to known MAO substrates and inhibitors, making MAO-A and MAO-B high-priority initial targets for this compound. Identifying activity at this stage can provide an immediate and strong indication of the compound's therapeutic potential.
We will employ a fluorescence-based assay, which is a robust, sensitive, and high-throughput-compatible method for determining enzyme inhibition.[3][4] The assay quantifies hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation.[1][5] This H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a highly fluorescent product, providing a direct measure of enzyme activity.[1]
Assay Principle Diagram
Caption: Principle of the fluorometric MAO inhibition assay.
Protocol 1: Fluorometric MAO-A and MAO-B Inhibition Assay
This protocol is designed for a 96-well plate format to determine the IC₅₀ value of the test compound.
Materials and Reagents:
-
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[1]
-
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from insect or mammalian expression systems).
-
Substrate: p-Tyramine (a non-specific substrate for both isoforms). Prepare a 100 mM stock in ddH₂O.[1]
-
Detection Reagents:
-
Test Compound: this compound. Prepare a 10 mM stock in DMSO.
-
Positive Controls:
-
Equipment: 96-well black, flat-bottom plates; multichannel pipette; fluorescence microplate reader.
Step-by-Step Methodology:
-
Compound Dilution:
-
Prepare a serial dilution of the test compound in MAO Assay Buffer. A typical 8-point concentration range could be 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM (vehicle control).
-
Prepare similar dilutions for the positive controls (Clorgyline for MAO-A plates, Selegiline for MAO-B plates).
-
-
Enzyme Preparation:
-
Dilute recombinant MAO-A and MAO-B enzymes in chilled MAO Assay Buffer to a final concentration that yields a robust signal within a 30-60 minute reaction time (this must be optimized empirically).
-
-
Reaction Setup (Perform separately for MAO-A and MAO-B):
-
To each well of a 96-well plate, add the following in order:
-
50 µL of MAO Assay Buffer.
-
10 µL of the diluted test compound, positive control, or vehicle.
-
20 µL of the diluted enzyme solution (MAO-A or MAO-B).
-
-
Mix gently and pre-incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
-
-
Reaction Initiation and Detection:
-
Prepare a "Substrate-Detection Mix" containing p-Tyramine, Amplex® Red, and HRP in MAO Assay Buffer. The final concentrations in the 100 µL reaction volume should be approximately 1 mM Tyramine, 200 µM Amplex® Red, and 1 U/mL HRP.
-
Add 20 µL of the Substrate-Detection Mix to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~580-590 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates by subtracting the rate of the "no enzyme" control.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Rate_with_Compound / Rate_with_Vehicle))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Interpretation:
| Result | Interpretation | Next Steps |
| IC₅₀ (MAO-A) < 10 µM | Compound is an inhibitor of MAO-A. | Proceed to selectivity and mechanism of action studies. |
| IC₅₀ (MAO-B) < 10 µM | Compound is an inhibitor of MAO-B. | Proceed to selectivity and mechanism of action studies. |
| Similar IC₅₀ for both | Compound is a non-selective MAO inhibitor. | Evaluate therapeutic context (e.g., some applications favor non-selectivity). |
| IC₅₀ > 10 µM for both | Compound is not a potent MAO inhibitor. | Proceed to Part 2: AHR Modulation screening. |
Part 2: Secondary Screening for Aryl Hydrocarbon Receptor (AHR) Modulation
Expertise & Causality: Why Investigate the AHR Pathway?
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a central role in sensing and metabolizing foreign chemicals (xenobiotics).[6] Upon activation, AHR translocates to the nucleus and drives the expression of genes involved in detoxification, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[6] Given its planar aromatic structure, this compound is a candidate for AHR binding. It is crucial to determine if the compound acts as an agonist (activator) or an antagonist (inhibitor) of this pathway, as both activities have significant toxicological and therapeutic implications.[7][8]
A cell-based reporter assay is the gold standard for this assessment.[9][10] This system utilizes a cell line (e.g., human hepatoma HepG2) engineered to contain a luciferase reporter gene under the control of AHR-responsive elements.[11][12] Ligand binding to AHR triggers a signaling cascade that results in luciferase production, which can be quantified with high sensitivity via a simple luminescence measurement.
AHR Signaling Pathway Diagram
Caption: AHR signaling pathway leading to reporter gene expression.
Protocol 2: AHR Luciferase Reporter Assay (Agonist and Antagonist Modes)
Materials and Reagents:
-
Cell Line: AHR-responsive reporter cell line (e.g., HepG2-based, commercially available).
-
Cell Culture Medium: As recommended by the cell line supplier (e.g., DMEM with 10% FBS).
-
Test Compound: 10 mM stock in DMSO.
-
AHR Agonist (for antagonist mode): TCDD (2,3,7,8-Tetrachlorodibenzodioxin) or β-Naphthoflavone (β-NF). Prepare a stock in DMSO.[8]
-
AHR Antagonist (positive control): CH-223191.[12]
-
Assay Plates: 96-well white, clear-bottom cell culture plates.
-
Luciferase Detection Reagent: Commercially available "add-and-read" luciferase assay system.
-
Equipment: Cell culture incubator, luminometer.
Step-by-Step Methodology:
-
Cell Plating:
-
Seed the AHR reporter cells into 96-well plates at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment (Performed in parallel):
-
Agonist Mode:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Replace the old medium with 100 µL of the medium containing the diluted compound or vehicle (DMSO) control.
-
-
Antagonist Mode:
-
Prepare serial dilutions of the test compound in cell culture medium that also contains a fixed concentration of an AHR agonist (e.g., 1 nM TCDD or 1 µM β-NF). This concentration should be the EC₈₀ of the agonist, determined beforehand.
-
Include controls: vehicle only, agonist only, and a positive control antagonist (CH-223191) + agonist.
-
Replace the old medium with 100 µL of the appropriate treatment medium.
-
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂. This allows for sufficient time for gene transcription and protein expression.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Incubate for 5-10 minutes to ensure complete cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Agonist Mode: Normalize the relative light units (RLU) to the vehicle control to calculate "Fold Induction." Plot Fold Induction vs. log[concentration] to determine the EC₅₀ (concentration for 50% maximal activation).
-
Antagonist Mode: Calculate the percent inhibition relative to the "agonist only" control. Plot % Inhibition vs. log[concentration] to determine the IC₅₀.
-
Confirmatory Follow-up: Positive "hits" from the reporter assay should be confirmed by measuring the expression of an endogenous AHR target gene, such as CYP1A1 , using quantitative real-time PCR (qRT-PCR) on cells treated under the same conditions.[7][9]
Part 3: Safety and Specificity Profiling Against Cytochrome P450 (CYP) Enzymes
Expertise & Causality: The Imperative of Early CYP Inhibition Screening
Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism in the liver.[13] Inhibition of these enzymes by a new drug candidate is a major cause of adverse drug-drug interactions (DDIs), where co-administration of the new drug can dangerously elevate the concentration of other medications.[14] Furthermore, inhibition of certain CYP isoforms, like CYP1A1 and CYP1B1, has been associated with an increased risk of drug-induced liver injury (DILI).[15][16] Therefore, assessing the inhibitory potential of this compound against key CYP isoforms early in development is a critical step in risk assessment.
The standard in vitro method uses human liver microsomes (HLM), which contain a rich complement of CYP enzymes, or individual recombinant CYP enzymes.[13][14] The activity of each specific isoform is monitored using a selective, fluorogenic probe substrate. A decrease in the rate of fluorescent product formation in the presence of the test compound indicates inhibition.
CYP Inhibition Assay Workflow
Caption: General workflow for a CYP inhibition assay.
Protocol 3: General Protocol for Multi-Isoform CYP Inhibition Screening
This protocol provides a general framework. Specific probe substrates, their concentrations, and incubation times must be optimized for each CYP isoform.
Materials and Reagents:
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Cofactor: NADPH regenerating system.
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Probe Substrates: A panel of validated, isoform-specific fluorogenic substrates.
-
Test Compound & Positive Controls: 10 mM stocks in DMSO.
-
Equipment: 96-well black plates, fluorescence microplate reader.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compound and known positive control inhibitors for each isoform.
-
Pre-incubation: In a 96-well plate, combine the HLM or recombinant enzyme, buffer, and the test compound dilutions. Allow to incubate for 5-10 minutes at 37°C.
-
Reaction Initiation: Start the reaction by adding the NADPH regenerating system and the specific fluorogenic substrate.
-
Measurement: Immediately begin kinetic measurement of fluorescence in a plate reader set to 37°C.
-
Data Analysis: Calculate the reaction rate and determine the IC₅₀ value for the test compound against each CYP isoform, as described in Protocol 1.
Data Interpretation and Key Isoforms:
| CYP Isoform | Common Probe Substrate | Implication of Potent Inhibition (Low IC₅₀) |
| CYP1A2 | EFC, EOMCC | Risk of DDI with caffeine, theophylline. Potential DILI risk.[15] |
| CYP2C9 | MFC | Risk of DDI with warfarin, NSAIDs. |
| CYP2C19 | EFC | Risk of DDI with clopidogrel, omeprazole. |
| CYP2D6 | AMMC, EOMCC | Risk of DDI with many antidepressants, beta-blockers, opioids. |
| CYP3A4 | BFC, EFC | CRITICAL: Metabolizes >50% of clinical drugs. High risk of DDI. |
Summary and Proposed Screening Cascade
The characterization of a novel compound requires a logical progression from broad screening to specific safety profiling. The following workflow is recommended for this compound.
Caption: Proposed screening cascade for compound characterization.
This structured approach ensures that by the end of the in vitro screening phase, a comprehensive data package exists for this compound, detailing its primary activity, secondary mechanistic effects, and critical safety liabilities. This information is essential for making informed decisions regarding the compound's potential for further preclinical and clinical development.
References
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Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 629-635. [3][4][17]
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BenchChem (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. BenchChem. [1]
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He, G., Zhao, J., Brennan, J. C., et al. (2014). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. In: Cell-Based Assays for High-Throughput Screening. Methods in Molecular Biology, vol 1098. Humana Press, New York, NY. [9][10]
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Denison, M. S., & Nagy, S. R. (2003). Activation of the aryl hydrocarbon receptor by structurally diverse exogenous and endogenous chemicals. Annual Review of Pharmacology and Toxicology, 43, 309-334. [7]
-
Creative Biolabs. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Creative Biolabs. [6]
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Valley, M. P., et al. (2006). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Assay and Drug Development Technologies, 4(3), 307-314. [18]
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INDIGO Biosciences. Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. INDIGO Biosciences. [11]
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Sato, K., et al. (2021). Association of CYP1A1 and CYP1B1 inhibition in in vitro assays with drug-induced liver injury. Journal of Toxicological Sciences, 46(4), 167-176. [15][16]
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Evotec (Cyprotex). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [2][19]
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Patsnap Synapse (2025). What are the key in vitro assays to assess CYP inhibition or induction?. Patsnap. [13]
-
Bunaciu, R. P., et al. (2015). In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo. Molecular Pharmacology, 87(4), 663-674. [8]
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Abcam. Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric) (ab284510). Abcam. [5]
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BioIVT. In Vitro CYP Inhibition Studies. BioIVT. [14]
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Obach, R. S. (2014). Exploring concepts of in vitro time-dependent CYP inhibition assays. Expert Opinion on Drug Metabolism & Toxicology, 10(2), 157-174. [20]
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Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In: Monoamine Oxidase. Methods in Molecular Biology, vol 2707. Humana, New York, NY. [21]
-
Binda, C. (Ed.). (2023). Monoamine Oxidase: Methods and Protocols. Humana Press. [22]
-
Smith, K. J., et al. (2011). Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism. Molecular Pharmacology, 79(5), 879-887. [12]
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Application Note & Protocol: Evaluating the Cytotoxicity of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile using the MTT Assay
Abstract
This document provides a comprehensive guide for determining the cytotoxic potential of the novel compound, 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. The protocol is centered around the robust and widely utilized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This guide is intended for researchers and scientists in drug discovery and development, offering a detailed methodology, the scientific principles underpinning the assay, and guidance on data interpretation and troubleshooting.
Introduction: The Rationale for Cytotoxicity Profiling
This compound belongs to the tetralone class of compounds. Structurally related molecules, specifically tetralone and tetrahydronaphthalene derivatives, have demonstrated a range of biological activities, including potential as anticancer agents.[1][2][3] Studies on various derivatives have reported cytotoxic effects against human cancer cell lines, such as breast adenocarcinoma (MCF-7) and lung carcinoma (A549).[4][5] Given this precedent, it is imperative to ascertain the cytotoxic profile of this specific analog to understand its therapeutic potential and potential liabilities.
Cytotoxicity testing is a critical first step in the evaluation of any new chemical entity.[6] It provides essential information about the concentration at which a compound induces cell death, a key parameter for determining a potential therapeutic window.[7] The MTT assay is a reliable and high-throughput method to assess cell viability by measuring the metabolic activity of cells.[8][9]
Principle of the MTT Assay
The MTT assay is a quantitative colorimetric method for assessing cell viability.[10] The fundamental principle lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[1][8] The amount of formazan produced is directly proportional to the number of viable cells.[8] These formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[2] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and, therefore, the cytotoxic effect of the test compound.[1]
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines is recommended for initial screening. Based on literature for related compounds, the following are suggested:
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
HeLa (human cervical cancer)
-
A non-cancerous cell line, such as human dermal fibroblasts (HDFs), should be included to assess selectivity.[8]
-
-
Test Compound: this compound (Molecular Formula: C₁₁H₁₁NO, Molecular Weight: 173.21 g/mol ).[11]
-
Cell Culture Medium: Appropriate for the selected cell lines (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate Buffered Saline (PBS): sterile, pH 7.4.
-
Trypsin-EDTA: 0.25% for cell detachment.
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Inverted microscope
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader with a 570 nm filter.
-
Detailed Experimental Protocol
This protocol is optimized for adherent cells in a 96-well plate format.
Part 1: Cell Seeding and Preparation
-
Cell Culture: Culture the selected cell lines in their appropriate complete medium until they reach approximately 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting: Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Seeding: Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.
-
Expert Insight: The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment and do not become confluent.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.[1]
Part 2: Compound Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Note: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
-
Serial Dilutions: Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final test concentrations.
-
Recommended Starting Range: Based on the activity of related tetralone derivatives, a broad concentration range is advised for the initial screen (e.g., 0.1, 1, 10, 50, 100 µM). This should be optimized in subsequent experiments.
-
-
Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound.
-
Controls: Include the following controls on each plate:
-
Untreated Control: Cells treated with medium only.
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest concentration of the test compound.
-
Blank: Wells containing medium only (no cells) for background absorbance subtraction.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[1] A 48 or 72-hour incubation is common for assessing cytotoxicity.
Part 3: MTT Assay and Data Acquisition
-
MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[1]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C. The formation of a purple precipitate should be visible under a microscope.[1]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[3]
-
Incubation and Measurement: Incubate the plate in the dark for 15-30 minutes on an orbital shaker to ensure complete solubilization.[2] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]
Data Analysis and Presentation
Data Normalization
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.
-
Percentage Viability Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
IC₅₀ Determination
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Dose-Response Curve: Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a software package such as GraphPad Prism or a suitable Excel add-in to fit the data to a sigmoidal dose-response curve (variable slope).[12]
-
IC₅₀ Value: The software will calculate the IC₅₀ value from the fitted curve.[11]
Data Presentation
The results should be summarized in a clear and concise manner.
| Cell Line | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h |
| MCF-7 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| HeLa | [Insert Value] | [Insert Value] |
| HDF | [Insert Value] | [Insert Value] |
Table 1: Example of how to present IC₅₀ data for this compound.
Visualizations
Experimental Workflow
Caption: Workflow for MTT-based cytotoxicity assessment.
Principle of the MTT Assay
Caption: The biochemical principle of the MTT assay.
Troubleshooting and Considerations
-
High Background: This may result from contamination or the presence of reducing agents in the medium. Ensure sterile technique and consider using phenol red-free medium during the MTT incubation step.[8]
-
Low Signal: This could be due to insufficient cell numbers, short incubation times with MTT, or poor formazan solubilization.[4] Optimize cell seeding density and ensure complete dissolution of crystals.
-
Compound Interference: Colored compounds or those with reducing properties can interfere with the assay. Include a control with the compound in the medium without cells to check for direct reduction of MTT.
-
Edge Effects: Evaporation from the outer wells of a 96-well plate can lead to variability.[4] It is good practice to fill the peripheral wells with sterile PBS or medium and not use them for experimental samples.[4]
Conclusion
The MTT assay provides a robust and reproducible method for assessing the cytotoxic potential of this compound. By following this detailed protocol and considering the potential for optimization based on cell line and compound characteristics, researchers can generate reliable data to inform the subsequent stages of drug development.
References
-
CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. The Future of Things. Retrieved from [Link]
-
MDPI. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3410-3421. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). SYNTHESIS, In-vitro AND In-silico ANTICANCER ACTIVITY STUDIES OF METHOXY SUBSTITUTED TETRALONE-BASED CHALCONE DERIVATIVES. Rasayan Journal of Chemistry, 15(4), 2533-2541. Retrieved from [Link]
-
PubMed. (2022). Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. European Journal of Medicinal Chemistry, 227, 113930. Retrieved from [Link]
-
MDPI. (2018). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 23(10), 2549. Retrieved from [Link]
-
ResearchGate. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18(1), 2-13. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. Retrieved from [Link]
-
Johner Institut. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Johner Institut. Retrieved from [Link]
-
ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results? ResearchGate. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Retrieved from [Link]
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YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]
-
YouTube. (2023, April 1). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]
-
CLYTE Technologies. (2023, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Retrieved from [Link]
-
ANT Bio. (2023, July 18). A Comprehensive Overview of the Major Categories of Cell Viability Assays. ANT Bio. Retrieved from [Link]
-
ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? ResearchGate. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1315479-99-2 | this compound. Hoffman Fine Chemicals. Retrieved from [Link]
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- 6. This compound [1315479-99-2] | King-Pharm [king-pharm.com]
- 7. 6-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile CAS#: 1315479-92-5 [chemicalbook.com]
- 8. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, In Vitro Biological Evaluation of Antiproliferative and Neuroprotective Effects and In Silico Studies of Novel 16E-Arylidene-5α,6α-epoxyepiandrosterone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hoffmanchemicals.com [hoffmanchemicals.com]
- 12. 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile | C11H9NO | CID 11217503 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Computational Docking of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Tetralone Derivative
5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is a synthetic compound featuring a tetralone core, a chemical scaffold present in a variety of biologically active molecules. The strategic placement of hydroxyl and nitrile functionalities suggests its potential for specific molecular interactions within a biological system, making it a molecule of interest for drug discovery. Compounds with similar quinoline and naphthalene cores have demonstrated a range of anticancer activities by targeting key proteins involved in cell cycle regulation and hormone production.[1][2][3] Computational docking, a powerful in-silico method, allows for the prediction of the binding orientation and affinity of this small molecule with various protein targets, providing a foundational step in understanding its potential therapeutic mechanism and guiding further experimental validation.[4]
This guide provides a comprehensive, step-by-step protocol for the computational docking of this compound with three plausible and high-value cancer-related protein targets: Aromatase, Topoisomerase II, and Cyclin-Dependent Kinase 2 (CDK2). This protocol is designed to be executed using AutoDock Vina, a widely used and accessible molecular docking software, and visualized using PyMOL or Discovery Studio.[5][6][7][8][9][10][11][12]
Conceptual Framework: The "Lock and Key" in a Digital Realm
Molecular docking simulates the interaction between a small molecule (the "ligand") and a macromolecule (the "receptor" or "target protein").[4] The process aims to find the most stable binding pose of the ligand within the active site of the protein, quantified by a scoring function that estimates the binding affinity (typically in kcal/mol). A more negative binding affinity suggests a more favorable interaction.[13] This computational "lock and key" model provides invaluable insights into the structural basis of molecular recognition.
Sources
- 1. Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 7. indico4.twgrid.org [indico4.twgrid.org]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
measuring the MAO inhibitory activity of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Topic: Measuring the Monoamine Oxidase (MAO) Inhibitory Activity of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane, playing a pivotal role in the metabolism of monoamine neurotransmitters.[1] There are two main isoforms, MAO-A and MAO-B, which, despite sharing over 70% sequence homology, exhibit distinct substrate specificities and inhibitor sensitivities.[2][3] MAO-A preferentially metabolizes serotonin and norepinephrine, making its inhibitors valuable therapeutic agents for depression and anxiety disorders.[4][5] Conversely, MAO-B has a higher affinity for dopamine and phenylethylamine, and its selective inhibitors are established treatments for Parkinson's disease and are being investigated for other neurodegenerative conditions.[4][6]
The tetralone scaffold has emerged as a promising framework for the development of novel MAO inhibitors. Studies on various α-tetralone derivatives have demonstrated potent, often nanomolar, inhibitory activity against both MAO isoforms, with a frequent selectivity towards MAO-B.[7][8] This makes the systematic evaluation of novel tetralone-based compounds, such as this compound, a critical step in the discovery of new therapeutic leads.
This application note provides a detailed, field-proven protocol for determining the MAO-A and MAO-B inhibitory activity of this compound. We will focus on a robust and widely used fluorometric assay utilizing kynuramine as a substrate. The principles of assay validation, including essential controls for compound interference, are also thoroughly discussed to ensure data integrity and trustworthiness.
Assay Principle: The Kynuramine Fluorometric Method
The assay quantifies MAO activity by monitoring the enzymatic conversion of a non-fluorescent substrate, kynuramine, into a highly fluorescent product, 4-hydroxyquinoline.[4][9] This reaction is catalyzed by both MAO-A and MAO-B. The enzyme first oxidizes kynuramine to an unstable aldehyde intermediate. This intermediate then undergoes a spontaneous, non-enzymatic cyclization to form 4-hydroxyquinoline.[4] The rate of increase in fluorescence intensity is directly proportional to the MAO activity. By measuring this rate in the presence and absence of an inhibitor, we can quantify the degree of inhibition.
Caption: Principle of the kynuramine-based MAO assay.
PART 1: Core Experimental Protocol
This protocol is designed for a 96-well microplate format, suitable for determining the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Materials and Reagents
| Reagent/Material | Supplier & Cat. No. (Example) | Storage |
| Recombinant Human MAO-A | Sigma-Aldrich, M7316 | -80°C |
| Recombinant Human MAO-B | Sigma-Aldrich, M7441 | -80°C |
| Kynuramine Dihydrobromide | Sigma-Aldrich, K3126 | 4°C, Dessicated |
| Clorgyline Hydrochloride | Sigma-Aldrich, M3778 | 4°C |
| Selegiline Hydrochloride | Sigma-Aldrich, M0033 | 4°C |
| This compound | Hoffman Fine Chemicals, HFC8893 | As per supplier |
| Potassium Phosphate Buffer (1M, pH 7.4) | Any major supplier | Room Temperature |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Any major supplier | Room Temperature |
| Black, flat-bottom 96-well microplates | Corning, 3603 | Room Temperature |
| Fluorescence Microplate Reader | e.g., BMG LABTECH, Molecular Devices | N/A |
Preparation of Solutions
-
Assay Buffer: Prepare 100 mM Potassium Phosphate buffer, pH 7.4, by diluting the 1M stock solution with ultrapure water.
-
Enzyme Working Solutions: On the day of the experiment, dilute the recombinant human MAO-A and MAO-B enzymes in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30-60 minutes. A starting point is typically in the range of 5-20 µg/mL. Keep diluted enzymes on ice.
-
Substrate Stock Solution (Kynuramine): Prepare a 10 mM stock solution of kynuramine dihydrobromide in ultrapure water. Store in aliquots at -20°C.
-
Substrate Working Solution: Dilute the 10 mM kynuramine stock solution in Assay Buffer to the desired final concentration. This concentration should ideally be at or near the Michaelis-Menten constant (Kₘ) for each enzyme (typically 15-25 µM) to ensure sensitivity to competitive inhibitors.[2]
-
Inhibitor Stock Solutions (10 mM): Prepare 10 mM stock solutions of the test compound (this compound), clorgyline (for MAO-A), and selegiline (for MAO-B) in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock solutions to create a range of concentrations for IC₅₀ determination. A common approach is a 10-point, 3-fold serial dilution in DMSO. Then, further dilute these DMSO stocks into Assay Buffer to create the final working solutions. Ensure the final DMSO concentration in the assay well is ≤1% to avoid solvent-induced enzyme inhibition.[6]
Assay Procedure: Step-by-Step
The following workflow outlines the process for determining the IC₅₀ value.
Caption: Experimental workflow for MAO inhibition assay.
-
Plate Setup: In a 96-well black microplate, add reagents to the respective wells as described in the table below. It is crucial to set up controls for 100% activity (enzyme + substrate + vehicle) and 0% activity/background (substrate only, no enzyme).
Well Type Reagent 1 (50 µL) Reagent 2 (25 µL) Reagent 3 (25 µL) Blank (No Enzyme) Assay Buffer Assay Buffer Kynuramine Working Soln. 100% Activity Enzyme Working Soln. Assay Buffer + Vehicle (DMSO) Kynuramine Working Soln. Positive Control Enzyme Working Soln. Selective Inhibitor (Clorgyline/Selegiline) Kynuramine Working Soln. Test Compound Enzyme Working Soln. Test Compound Dilution Kynuramine Working Soln. -
Pre-incubation: Add the Enzyme Working Solution and the Inhibitor/Vehicle solutions to the plate. Mix gently and pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the Kynuramine Working Solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~310-320 nm and an emission wavelength of ~400 nm.[11] The measurement can be performed in two modes:
-
Kinetic Mode (Recommended): Read fluorescence every 1-2 minutes for 30-60 minutes. The rate of reaction (slope of fluorescence vs. time) is used for calculations. This is the most robust method.
-
Endpoint Mode: Incubate the plate for a fixed period (e.g., 30 minutes) where the reaction is known to be linear. Stop the reaction (e.g., by adding a strong base like 1N NaOH) and read the final fluorescence.
-
PART 2: Data Analysis and Interpretation
Calculation of Percent Inhibition
-
Correct for Background: Subtract the average fluorescence value (or rate) of the "Blank (No Enzyme)" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:
% Inhibition = (1 - (Rate of Test Well / Rate of 100% Activity Well)) * 100
IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[12]
-
Plot the Data: Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope). The software will calculate the IC₅₀ value.[13]
Sample Data Presentation
The results should be summarized in a clear, tabular format.
| Compound | Target MAO | IC₅₀ (µM) |
| This compound | MAO-A | Experimental Value |
| This compound | MAO-B | Experimental Value |
| Clorgyline (Reference) | MAO-A | ~0.005 |
| Selegiline (Reference) | MAO-B | ~0.008 |
Note: Reference IC₅₀ values can vary based on specific assay conditions.[10]
PART 3: Assay Validation & Troubleshooting (Trustworthiness)
A self-validating system is essential for trustworthy results. This involves running parallel control experiments to identify and account for potential compound interference.
Control for Compound Autofluorescence
Some test compounds may be inherently fluorescent at the assay's excitation and emission wavelengths, leading to a false negative (i.e., an apparent decrease in inhibition).[14]
-
Protocol:
-
Set up a plate with wells containing Assay Buffer and the test compound at all concentrations used in the main experiment.
-
Do NOT add enzyme or kynuramine.
-
Read the fluorescence at the same wavelengths (Ex: ~310 nm, Em: ~400 nm).
-
If a significant signal is detected, this background fluorescence must be subtracted from the corresponding wells in the main assay plate.
-
Control for Fluorescence Quenching
The test compound may absorb light at the excitation or emission wavelength of the fluorescent product (4-hydroxyquinoline), leading to a false positive (i.e., an apparent increase in inhibition).[10]
-
Protocol:
-
Set up a plate with wells containing Assay Buffer and a fixed, known concentration of 4-hydroxyquinoline (the fluorescent product).
-
Add the test compound at all concentrations used in the main experiment.
-
Read the fluorescence.
-
A concentration-dependent decrease in fluorescence indicates quenching. If quenching occurs, the data may need to be corrected, or a different assay format (e.g., LC-MS based) should be considered.[15][16]
-
Caption: Essential controls for validating assay results.
Common Troubleshooting
| Issue | Potential Cause(s) | Solution(s) |
| No or Low Signal | Inactive enzyme; Incorrect buffer pH; Degraded substrate. | Verify enzyme activity with a positive control. Ensure buffer pH is 7.4. Use fresh or properly stored kynuramine.[10] |
| High Background | Contaminated reagents; Autofluorescent compound. | Use fresh, high-purity reagents. Run autofluorescence control and subtract background. |
| Poor Curve Fit | Inappropriate concentration range; Compound precipitation. | Test a wider range of inhibitor concentrations. Check compound solubility in assay buffer; adjust final DMSO if necessary. |
| Inconsistent Results | Pipetting errors; Temperature fluctuations. | Use calibrated pipettes. Ensure uniform plate temperature during incubation and reading. |
References
-
Legoabe, L. J., Petzer, A., & Petzer, J. P. (2015). The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Chemical biology & drug design. Available at: [Link]
-
Legoabe, L. J., Petzer, A., & Petzer, J. P. (2014). α-Tetralone derivatives as inhibitors of monoamine oxidase. Bioorganic & medicinal chemistry letters. Available at: [Link]
-
ResearchGate. (n.d.). The structures of compounds discussed in the text. ResearchGate. Available at: [Link]
-
Edmondson, D. E., & Binda, C. (2019). Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B. Journal of agricultural and food chemistry. Available at: [Link]
-
BindingDB. (n.d.). MAO Inhibition Assay. BindingDB. Available at: [Link]
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta pharmacologica Sinica. Available at: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
-
Herraiz, T., & Guillén, H. (2017). Analysis of monoamine oxidase (MAO) enzymatic activity by high-performance liquid chromatography-diode array detection combined with an assay of oxidation with a peroxidase and its application to MAO inhibitors from foods and plants. Journal of chromatography. A. Available at: [Link]
-
Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica. Available at: [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
-
edX. (n.d.). IC50 Determination. edX. Available at: [Link]
-
Zhang, Z., et al. (2022). Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Charles River Laboratories. (2024). MAO Inhibition in Drug Discovery and Development. Charles River Laboratories. Available at: [Link]
-
Geha, R. M., et al. (2001). Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. Journal of Biological Chemistry. Available at: [Link]
-
Stylianaki, E., et al. (2024). Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. STAR Protocols. Available at: [Link]
-
Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available at: [Link]
-
Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Available at: [Link]
-
Yan, Z., et al. (2004). A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry. Rapid communications in mass spectrometry. Available at: [Link]
-
Henderson, M. J. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. Available at: [Link]
Sources
- 1. Amplex™ Red Monoamine Oxidase Assay Kit 500 Assays | Contact Us | Invitrogen™ [thermofisher.com]
- 2. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sci-hub.box [sci-hub.box]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Analysis of monoamine oxidase (MAO) enzymatic activity by high-performance liquid chromatography-diode array detection combined with an assay of oxidation with a peroxidase and its application to MAO inhibitors from foods and plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
optimizing reaction conditions for 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental challenges.
Introduction
The target molecule, this compound, is a tertiary cyanohydrin. Its synthesis is achieved through the nucleophilic addition of a cyanide anion or its equivalent to the ketone functional group of the precursor, 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. While conceptually straightforward, the reaction is an equilibrium process that requires careful control of parameters to ensure high yield and purity. This guide addresses common issues from reagent selection to byproduct formation, grounding all recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
The synthesis involves the conversion of a tetralone to a cyanohydrin. The most common and controlled method for ketones involves the use of trimethylsilyl cyanide (TMSCN) catalyzed by a Lewis acid, which yields a silylated cyanohydrin intermediate. This intermediate is then hydrolyzed during workup to give the final product.
Caption: General synthesis workflow.
Q2: Why is Trimethylsilyl Cyanide (TMSCN) often preferred over traditional KCN/HCN methods for ketones?
TMSCN offers several advantages, particularly for ketone substrates:
-
Thermodynamic Driving Force: The formation of a very strong silicon-oxygen (Si-O) bond in the silylated intermediate makes the reaction effectively irreversible, pushing the equilibrium toward the product side. Traditional cyanohydrin formation is reversible and can be unfavorable for sterically hindered ketones[1][2].
-
Milder Conditions: TMSCN reactions can be catalyzed by mild Lewis acids (e.g., ZnI₂, In(OTf)₃, various salen complexes) under neutral, anhydrous conditions. This minimizes base-catalyzed side reactions like ketone self-condensation or product decomposition[3][4].
-
Safety: While TMSCN is highly toxic and reacts with water to produce HCN gas, it is often considered safer to handle in a controlled lab setting than generating HCN in situ from a salt and a strong acid.
Q3: What are the critical reaction parameters to control?
-
Anhydrous Conditions: Water will react with the Lewis acid catalyst, deactivating it, and will also hydrolyze the TMSCN reagent. All glassware must be oven- or flame-dried, and anhydrous solvents are essential.
-
Temperature: The initial addition of TMSCN should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction can then be allowed to slowly warm to room temperature to ensure completion.
-
Choice of Catalyst: The reactivity of the tetralone will dictate the strength of the Lewis acid required. For most ketones, catalytic amounts (1-10 mol%) of a mild Lewis acid like Zinc Iodide (ZnI₂) are sufficient. More robust catalysts like TiCl₄ can be used but may require stricter temperature control[3].
-
Stoichiometry: A slight excess of TMSCN (1.1 to 1.5 equivalents) is typically used to drive the reaction to completion.
Q4: How can I monitor the reaction's progress?
The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: The product cyanohydrin is significantly more polar than the starting ketone. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.
-
GC-MS: A small aliquot of the reaction mixture can be quenched, worked up, and analyzed. This will confirm the mass of the product and give a more quantitative measure of conversion.
Q5: What are the essential safety precautions for this reaction?
EXTREME CAUTION IS REQUIRED. Cyanide compounds are potent, fast-acting poisons.
-
Ventilation: All manipulations involving TMSCN or any cyanide source must be performed in a certified, high-flow chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and appropriate chemical-resistant gloves (nitrile gloves should be double-gloved or a heavier glove like butyl rubber should be used).
-
Quenching: Never add aqueous acid directly to a solution containing excess cyanide. The reaction should be safely quenched by slowly adding it to a cooled, stirred basic solution (e.g., NaOH or bleach solution) to decompose any residual cyanide.
-
Emergency Preparedness: A cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) must be available, and all personnel must be trained in its use. Work with a partner and inform colleagues when you are performing the experiment.
Troubleshooting Guide
Problem: Low or No Product Yield
This is the most common issue. The root cause can often be traced back to reagent quality, reaction conditions, or the inherent reactivity of the substrate.
Caption: Decision tree for troubleshooting low yield.
Q: My reaction shows no conversion of the starting ketone. What went wrong?
-
Cause A: Inactive Catalyst. The most likely culprit is a deactivated Lewis acid catalyst. This commonly occurs due to the presence of moisture in the solvent, on the glassware, or in the reagents themselves.
-
Solution: Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours and cooled under an inert atmosphere). Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system. Use a fresh, high-purity Lewis acid catalyst; solids like ZnI₂ can absorb moisture from the air over time.
-
-
Cause B: Insufficiently Reactive System. The 8-oxo-tetralone precursor may be sterically hindered or electronically deactivated, requiring more forcing conditions.
-
Solution: If using a mild catalyst like ZnI₂, consider switching to a more potent Lewis acid such as Titanium(IV) chloride (TiCl₄) or Indium(III) triflate. Alternatively, increasing the reaction temperature (e.g., from room temperature to 40 °C) after the initial addition may help drive the reaction forward.
-
Q: My starting material is consumed, but the yield of the desired product is low, and I see multiple other spots on my TLC plate. What are these byproducts?
-
Cause A: Dehydration of the Cyanohydrin. The tertiary alcohol of the product can be eliminated under harsh acidic or basic conditions, particularly with heating, to form the corresponding α,β-unsaturated nitrile.
-
Solution: Perform the aqueous workup under carefully controlled, mild conditions. A buffered or weakly acidic wash (e.g., saturated NH₄Cl) is preferable to a strong acid. Avoid any heating during the workup and purification steps.
-
-
Cause B: Ketone Self-Condensation (Aldol Reaction). If any strong base is present (e.g., from an improper KCN/HCN setup or basic impurities), the ketone can undergo an aldol-type self-condensation, leading to complex oligomeric byproducts.
-
Solution: This is a primary reason to use the TMSCN/Lewis acid method, which is non-basic. Ensure all reagents are free from basic contaminants.
-
Q: The reaction starts but seems to stall at ~50% conversion. What should I do?
-
Cause: Insufficient Reagent or Catalyst Deactivation. The reaction may have consumed the limiting reagent (either TMSCN or active catalyst).
-
Solution: First, ensure you used a slight excess of TMSCN (at least 1.1 equivalents). If the reaction has stalled, you can attempt to re-initiate it by adding another portion of the Lewis acid catalyst (e.g., another 2-5 mol%). If this fails, it suggests a more fundamental issue with reagent purity or reaction setup.
-
Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN) | Anhydrous, aprotic solvents that are good at solvating the reactants and catalyst. |
| Ketone Conc. | 0.1 - 0.5 M | A good balance between reaction rate and heat management. |
| TMSCN Equiv. | 1.2 equivalents | Ensures complete consumption of the starting ketone. |
| Catalyst | ZnI₂ (Zinc Iodide) | 5 - 10 mol% |
| Temperature | 0 °C to Room Temp. | Controls initial exotherm and allows the reaction to proceed to completion. |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |
Experimental Protocol: Synthesis via TMSCN/ZnI₂
This protocol is a representative procedure and should be adapted and optimized for your specific laboratory conditions and scale.
-
Preparation:
-
To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (1.0 eq).
-
Add anhydrous dichloromethane (to achieve 0.2 M concentration).
-
Add Zinc Iodide (ZnI₂, 0.1 eq).
-
Stir the mixture under a nitrogen atmosphere until the catalyst dissolves.
-
-
Reaction:
-
Cool the flask to 0 °C using an ice-water bath.
-
Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise via syringe over 15 minutes. CAUTION: HIGHLY TOXIC.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC every hour until the starting material is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Slowly pour the reaction mixture into a vigorously stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃). This safely quenches the reaction and hydrolyzes the silyl ether intermediate.
-
Stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
References
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Research. (2024). Solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives under green and convenient conditions. Retrieved January 13, 2026, from [Link]
-
Thorat, S. S. et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc. Retrieved January 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. Retrieved January 13, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of 3,4,7,8-Tetrahydronaphthalene-1,5(2H,6H)-dione. Retrieved January 13, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 17104-67-5 | Product Name : 5,6,7,8-Tetrahydronaphthalene-2-carbonitrile. Retrieved January 13, 2026, from [Link]
-
DiVA portal. (n.d.). Efficient Synthesis and Analysis of Chiral Cyanohydrins. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). Crystal structure of 2-amino-5,6,7,8-tetrahydro-7,7-dimethyl-4-(naphthalen-2-yl). Retrieved January 13, 2026, from [Link]
-
Leah4sci. (2021, February 3). 6: Formation and reactions of cyanohydrins. YouTube. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Conversion of Ketones to Cyanohydrins: Benzophenone Cycanohydrin. Retrieved January 13, 2026, from [Link]
-
Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. Retrieved January 13, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for researchers and drug development professionals involved in the synthesis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. Our focus is on the practical identification and mitigation of common byproducts to enhance yield, purity, and process robustness.
Troubleshooting Guide: Common Synthetic Byproducts and Solutions
The synthesis of this compound typically proceeds through a two-step sequence: an intramolecular Friedel-Crafts acylation to form 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (also known as 6-cyano-1-tetralone), followed by the selective reduction of the ketone. Each step presents a unique set of challenges and potential byproducts.
Issue 1: Impurities Observed After Friedel-Crafts Acylation
Question: After performing the intramolecular Friedel-Crafts cyclization of a suitable precursor to form 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, I'm observing multiple spots on my TLC and a complex NMR spectrum. What are the likely impurities?
Answer: The intramolecular Friedel-Crafts acylation is a powerful tool for constructing the tetralone core.[1][2][3] However, the reaction is sensitive to the substrate and reaction conditions, which can lead to the formation of several byproducts.
Probable Causes and Byproducts:
-
Regioisomeric Tetralones: Depending on the substitution pattern of your starting material, the cyclization may not be completely regioselective. This can lead to the formation of an isomeric tetralone, 7-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. The electrophilic aromatic substitution mechanism of the Friedel-Crafts reaction governs the position of cyclization.[2][4]
-
Unreacted Starting Material: Incomplete reaction is a common issue, especially if the Lewis acid catalyst is not sufficiently active or if the reaction time is too short.
-
Polymerization Products: Under harsh acidic conditions, polymerization of the starting material or product can occur, leading to high molecular weight, insoluble byproducts.
Troubleshooting and Solutions:
-
Optimize Reaction Conditions: Carefully control the reaction temperature and time. Lower temperatures often favor the desired product and minimize side reactions.
-
Choice of Catalyst: The choice of Lewis acid can significantly impact regioselectivity and yield. While AlCl₃ is common, other catalysts like SnCl₄ or BF₃·OEt₂ might offer better results with fewer byproducts.[2][4]
-
Purification: Flash column chromatography is typically effective for separating the desired product from regioisomers and unreacted starting material. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is recommended.
Issue 2: Byproducts from the Reduction of 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Question: I've reduced the intermediate tetralone to the desired this compound, but my product is still impure. What are the likely side products from the reduction step?
Answer: The reduction of the tetralone to the corresponding alcohol is a critical step. The choice of reducing agent is key to avoiding unwanted side reactions.
Probable Causes and Byproducts:
-
Unreacted Ketone: Incomplete reduction will leave the starting tetralone in your product mixture.
-
Over-reduction Products: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can potentially reduce the nitrile group in addition to the ketone, leading to the formation of an amino-alcohol byproduct.
-
Dehydration Product: Under acidic workup conditions or at elevated temperatures, the tertiary alcohol product can undergo dehydration to form 7,8-dihydronaphthalene-2-carbonitrile.
-
Tetralin Byproduct: More aggressive reduction conditions could lead to the complete reduction of the ketone to a methylene group, resulting in 5,6,7,8-tetrahydronaphthalene-2-carbonitrile.
Troubleshooting and Solutions:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄ and is generally selective for the reduction of ketones in the presence of nitriles.
-
Reaction Conditions: Perform the reduction at low temperatures (e.g., 0 °C) to improve selectivity and minimize side reactions.
-
Workup: Use a careful, non-acidic workup to avoid dehydration of the product. A gentle quench with a saturated solution of ammonium chloride is often sufficient.
-
Purification: The desired alcohol product can typically be separated from the unreacted ketone and other byproducts by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutyronitrile or phenylbutyric acid derivative to form 5-oxo-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, followed by the selective reduction of the ketone to the desired alcohol.[5][6]
Q2: How can I confirm the identity of the byproducts in my reaction mixture?
A2: A combination of analytical techniques is recommended. Thin-Layer Chromatography (TLC) can give you a preliminary idea of the number of components. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential. Comparison of the spectroscopic data with known compounds or through detailed spectral analysis will help in identifying the byproducts.
Q3: Are there any alternative synthetic strategies that might avoid these byproducts?
A3: Yes, alternative routes could be explored. For instance, starting from a pre-formed tetralone and introducing the nitrile group at a later stage via a Sandmeyer reaction on an amino-tetralone precursor is a possibility. However, this route may have its own set of potential byproducts. Each synthetic plan should be evaluated for its own merits and potential pitfalls.
Q4: What are the typical yields and purity I can expect for this synthesis?
A4: With careful optimization of reaction conditions and effective purification, yields for each step can range from moderate to good. Purity of >95% for the final product is often achievable after chromatographic purification.[7]
Data Summary
| Reaction Step | Common Byproducts | Analytical Identification | Mitigation Strategy | Purification Method |
| Friedel-Crafts Acylation | Regioisomeric tetralone, unreacted starting material, polymers | TLC, ¹H NMR, ¹³C NMR, MS | Optimize catalyst and reaction conditions | Flash Column Chromatography |
| Ketone Reduction | Unreacted ketone, over-reduction product, dehydration product | TLC, ¹H NMR, IR (disappearance of C=O stretch) | Use a selective reducing agent (e.g., NaBH₄), low temperature | Flash Column Chromatography |
Experimental Workflow: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound from common byproducts.
Materials:
-
Crude reaction mixture
-
Silica gel (for flash chromatography)
-
Solvents: Hexanes, Ethyl Acetate
-
Thin-Layer Chromatography (TLC) plates
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Reaction Pathway and Byproduct Formation
Caption: Synthetic pathway and potential byproduct formation.
References
-
Tidwell, T. T. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(71), 40793-40814. [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. [Link]
- Google Patents.
-
Jakhar, K., & Singh, J. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Chemistry & Chemical Technology, 13(3), 329-338. [Link]
-
BU CyberSec Lab. 1315479-99-2 | this compound. [Link]
-
Thorat, S. S., Disale, S. E., & Gite, S. V. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. ARKIVOC: Online Journal of Organic Chemistry, 2024(2), 202312053-202312053. [Link]
-
Wikipedia. 1-Tetralone. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 7. This compound, 95.0%, 1g [scisupplies.eu]
stability issues of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile in different solvents
Welcome to the technical support center for 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this compound in various experimental conditions. The insights provided are based on established principles of chemical stability and data from structurally related phenolic and tetralone compounds.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Rapid Degradation of the Compound in Basic Solutions
Symptoms:
-
Loss of parent compound peak in HPLC analysis.
-
Appearance of unknown peaks in the chromatogram.
-
A noticeable color change in the solution.
Root Cause Analysis: The phenolic hydroxyl group in this compound makes the molecule susceptible to degradation in basic conditions. At high pH, the hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is highly susceptible to oxidation, which can lead to the formation of quinone-type structures and other degradation products.[1][2][3][4][5] This process can be accelerated by the presence of oxygen.
Solution:
-
pH Control: Maintain the pH of your solution in the acidic to neutral range (pH 3-7). Use appropriate buffer systems to ensure pH stability.
-
Inert Atmosphere: When working with basic solutions is unavoidable, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Temperature Control: Keep the temperature as low as reasonably possible, as higher temperatures can accelerate degradation.
-
Freshly Prepared Solutions: Prepare solutions fresh and use them immediately to minimize the time the compound is exposed to potentially destabilizing conditions.
Issue 2: Inconsistent Results in Photostability Studies
Symptoms:
-
Variable degradation rates under identical light exposure conditions.
-
Discrepancies in results between different laboratories.
Root Cause Analysis: Photodegradation is often influenced by the solvent and the presence of photosensitizers. The specific wavelength and intensity of the light source are also critical factors. Tetralone derivatives can undergo photochemical reactions, and the specific pathway can be solvent-dependent.
Solution:
-
Standardized Light Source: Use a calibrated and standardized light source that provides consistent wavelength and intensity, as specified in ICH guideline Q1B.
-
Solvent Selection: Be aware that solvents can participate in photochemical reactions. Report the solvent used in all photostability studies. Consider using a standard solvent like acetonitrile or methanol for comparison.
-
Control Samples: Always include control samples that are protected from light to differentiate between photodegradation and other degradation pathways.
-
Headspace Control: The composition of the headspace in your sample container can influence photodegradation. Maintain consistency in the headspace volume and composition.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, and stored at a low temperature (ideally -20°C). For solutions, it is recommended to prepare them fresh. If short-term storage of a solution is necessary, store it at 2-8°C, protected from light, and under an inert atmosphere if possible.
Q2: Which solvents are recommended for dissolving this compound?
A2: Common organic solvents such as methanol, ethanol, acetonitrile, and DMSO are suitable for dissolving this compound. For aqueous solutions, it is crucial to control the pH to be in the slightly acidic to neutral range. The choice of solvent may impact the stability, so it is advisable to perform preliminary stability tests in the selected solvent system.
Q3: How can I monitor the degradation of this compound?
A3: A stability-indicating HPLC method is the most common and reliable way to monitor degradation. This involves developing a method that can separate the parent compound from its degradation products. UV-Vis spectroscopy can also be used to observe changes in the absorption spectrum, which may indicate degradation, particularly the formation of colored degradation products.[1][3]
Q4: What are the likely degradation pathways for this molecule?
A4: Based on its structure, the primary degradation pathways are likely to be:
-
Oxidation: The phenolic hydroxyl group is prone to oxidation, especially at higher pH, leading to the formation of quinone-like structures.[6] The benzylic position of the tetralone ring is also susceptible to oxidation.
-
Hydrolysis: The nitrile group could be susceptible to hydrolysis to a carboxylic acid or amide under strong acidic or basic conditions, although this is generally a slower process.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation through various photochemical reactions.
Q5: Are there any known incompatibilities with common excipients?
A5: While specific studies on this molecule are not available, it is advisable to be cautious with alkaline excipients that could raise the micro-pH of a formulation and accelerate degradation. Oxidizing agents should also be avoided. Compatibility studies with the intended excipients are a crucial part of the pre-formulation process.
Stability in Different Solvents: A Summary
The following table provides a general guideline for the expected stability of this compound in common laboratory solvents. These are based on the chemical properties of the molecule and data from related compounds.
| Solvent Category | Examples | Expected Stability | Key Considerations |
| Protic Solvents | Methanol, Ethanol, Water | Moderate to Good | pH is a critical factor in aqueous solutions. Lower alcohols are generally suitable. |
| Aprotic Polar Solvents | Acetonitrile, DMSO, DMF | Good | Generally good stability, but purity of the solvent is important to avoid contaminants that could catalyze degradation. |
| Aprotic Non-Polar Solvents | Hexane, Toluene | Poor Solubility | While degradation may be slow, the low solubility limits their use. |
| Aqueous Buffers | Phosphate, Citrate, Acetate | pH-Dependent | Stable in acidic to neutral pH (3-7). Significant degradation can be expected at pH > 8. |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[7][8][9][10][11]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 mL of 1 M HCl. Keep at room temperature and at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Keep the solid compound and the stock solution in an oven at 60°C.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sampling and Analysis:
-
Take samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify and quantify the major degradation products.
-
Propose potential degradation pathways.
-
Visualizing Degradation and Workflow
Potential Degradation Pathway
The following diagram illustrates a plausible oxidative degradation pathway for this compound under basic conditions.
Caption: Oxidative degradation at high pH.
Forced Degradation Workflow
The experimental workflow for a forced degradation study is outlined below.
Caption: Forced degradation study workflow.
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
Semantic Scholar. (n.d.). Effect of pH on the stability of plant phenolic compounds. Retrieved from [Link]
-
American Chemical Society. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]
-
ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]
-
Thomson, R. H. (1987). Oxidative Dehydrogenation of 1-Tetralones: Synthesis of Juglone, Naphthazarin, and α-Hydroxyanthraquinones. Journal of the Chemical Society, Perkin Transactions 1, 1193-1197. [Link]
-
ResearchGate. (n.d.). Proposed degradation pathway of 5,6,7,8-tetrahydro-2-naphthoyl-CoA.... Retrieved from [Link]
-
Lopes, G. N., & Salgado, H. R. N. (2018). Forced Degradation Studies: Regulatory Considerations and Implementation. Bioanalysis, 10(1), 59-71. [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Retrieved from [Link]
-
ResearchGate. (2020). The 5,6,7,8-tetrahydro-2-naphthoyl-CoA reductase reaction in the anaerobic degradation of naphthalene and identification of downstream metabolites. Retrieved from [Link]
-
Singh, S., & Kumar, V. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]
-
Patel, Y., & Shah, N. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(11), 5584-5590. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.ut.ac.ir [journals.ut.ac.ir]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
Technical Support Center: NMR Peak Assignment for 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Welcome to the technical support center for the NMR analysis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges associated with assigning the ¹H and ¹³C NMR spectra of this molecule. As Senior Application Scientists, we provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your structural elucidation.
Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles in the spectral analysis of this compound.
Q1: I can't find the hydroxyl (-OH) proton in my ¹H NMR spectrum. Is it missing?
A1: It's highly unlikely the proton is "missing." More probably, it is broad and difficult to distinguish from the baseline, or it has exchanged with deuterium from a protic solvent.[1]
-
Causality: The chemical shift and appearance of hydroxyl protons are highly sensitive to temperature, concentration, and solvent.[2][3] In aprotic solvents like CDCl₃ or acetone-d₆, intermolecular hydrogen bonding can cause significant peak broadening. At high concentrations, this effect is more pronounced. In protic solvents like CD₃OD or D₂O, the hydroxyl proton will rapidly exchange with deuterium, causing the signal to diminish or disappear entirely.[1][4]
-
Quick Troubleshooting:
-
D₂O Shake: Add a drop of D₂O to your NMR tube, shake vigorously, and re-acquire the spectrum. The hydroxyl peak should disappear, confirming its original location.[4]
-
Solvent Change: Re-run the sample in DMSO-d₆. The strong hydrogen bonding with the solvent often results in a sharper, more defined -OH signal.[1]
-
Q2: The aromatic region of my ¹H spectrum shows overlapping signals. How can I assign the protons at C1, C3, and C4?
A2: Signal overlap in the aromatic region is common for substituted tetralin systems. The electron-donating hydroxyl group and the electron-withdrawing nitrile group exert opposing effects on the aromatic ring, causing the chemical shifts to be closely spaced.
-
Causality: The precise chemical shift of each aromatic proton is a function of its position relative to the substituents. Protons ortho and para to the nitrile group will be deshielded (shifted downfield), while those ortho and para to the hydroxyl group will be shielded (shifted upfield).
-
Troubleshooting Strategy:
-
Change Solvent: Acquiring the spectrum in an aromatic solvent like benzene-d₆ can induce solvent-shift effects that may resolve the overlapping signals.[2][4]
-
Higher Field Strength: If available, use a higher-field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) to increase signal dispersion.
-
2D NMR: A ¹H-¹H COSY experiment is the most definitive way to resolve this. It will show correlations between adjacent protons, allowing you to "walk" around the aromatic ring and unambiguously assign each signal based on its coupling partners.[5]
-
Q3: Why do the signals for the aliphatic protons (C6, C7, C8) look so complex and not like simple triplets or quartets?
A3: The aliphatic portion of the tetralin ring is not a simple linear alkyl chain. It exists in a half-chair conformation, leading to chemical and magnetic non-equivalence between axial and equatorial protons on the same carbon atom.
-
Causality: Due to the ring's conformation, axial and equatorial protons experience different magnetic environments. This results in distinct chemical shifts and complex coupling patterns (geminal, axial-axial, axial-equatorial, and equatorial-equatorial couplings), leading to complex multiplets rather than simple first-order patterns.[6]
-
Initial Approach:
-
Integration: Ensure the total integration of this complex region corresponds to the expected six protons.
-
Identify Benzylic Protons: The protons on C8, being adjacent to the aromatic ring, will be the most deshielded of the aliphatic signals and can often be identified as a distinct multiplet.
-
Advanced Analysis: Full assignment requires 2D NMR techniques like COSY and HSQC to correlate protons with each other and with their attached carbons.
-
In-Depth Troubleshooting Guides
Guide 1: Systematic Peak Assignment Workflow
This guide provides a structured approach to assigning all signals in the ¹H and ¹³C spectra of this compound.
The following table provides expected chemical shift ranges based on the analysis of similar structures. Use this as a starting point for your assignments.[7][8][9][10][11]
| Position | Atom Type | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Notes |
| -OH | Proton | 4.5 - 8.0 (variable, broad) | N/A | Highly solvent and concentration dependent.[3] |
| H1 | Aromatic CH | 7.2 - 7.6 | 125 - 135 | Para to -OH, meta to -CN. |
| C2 | Aromatic C-CN | N/A | 108 - 115 | Quaternary carbon, deshielded by nitrile. |
| H3 | Aromatic CH | 7.4 - 7.8 | 130 - 140 | Ortho to -CN. |
| H4 | Aromatic CH | 6.8 - 7.2 | 115 - 125 | Ortho to -OH. |
| C4a | Aromatic C | N/A | 135 - 145 | Quaternary carbon. |
| C5 | Aliphatic CH-OH | 4.5 - 5.0 | 65 - 75 | Carbinol proton, deshielded by oxygen. |
| H6 (ax, eq) | Aliphatic CH₂ | 1.6 - 2.2 | 25 - 35 | Complex multiplets due to diastereotopicity. |
| H7 (ax, eq) | Aliphatic CH₂ | 1.7 - 2.3 | 20 - 30 | Complex multiplets. |
| H8 (ax, eq) | Aliphatic CH₂ | 2.6 - 3.1 | 28 - 38 | Benzylic protons, deshielded. |
| C8a | Aromatic C | N/A | 130 - 140 | Quaternary carbon. |
| -CN | Nitrile Carbon | N/A | 118 - 122 | Characteristic chemical shift for nitriles. |
-
Acquire Standard Spectra: Obtain ¹H, ¹³C, and DEPT-135 spectra in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).
-
Identify Key Regions:
-
Aromatic Region (¹H): ~6.8-7.8 ppm. Expect three distinct signals.
-
Aliphatic Region (¹H): ~1.6-3.1 ppm. Expect complex multiplets for C6, C7, and C8 protons.
-
Carbinol Proton (¹H): ~4.5-5.0 ppm (H5). Expect a multiplet.
-
Hydroxyl Proton (¹H): Variable, broad signal. Confirm with D₂O exchange.
-
-
Utilize 2D NMR for Unambiguous Assignments:
-
¹H-¹H COSY: Identifies proton-proton couplings. Use this to trace the connectivity in both the aromatic and aliphatic spin systems. For example, you should see a correlation from H4 to the H8 protons.
-
¹H-¹³C HSQC: Correlates each proton signal to its directly attached carbon. This is crucial for assigning the carbons once the protons are identified.
-
¹H-¹³C HMBC: Shows correlations between protons and carbons over two to three bonds. This is essential for assigning quaternary carbons (like C2, C4a, C8a) by observing correlations from nearby protons. For instance, H1 and H3 should show correlations to the nitrile carbon (C≡N).
-
Caption: Systematic workflow for NMR peak assignment.
Guide 2: Addressing Common Spectral Artifacts and Issues
Even with a solid workflow, experimental issues can complicate interpretation. Here’s how to troubleshoot them.
-
Problem: Broad or Distorted Peaks.
-
Cause: This can result from poor shimming of the magnet, low sample solubility, or the presence of paramagnetic impurities.[4][12]
-
Solution:
-
Re-shim: Always perform shimming before acquisition to ensure a homogeneous magnetic field.
-
Check Solubility: Visually inspect the sample for suspended material. If solubility is an issue, try a different solvent like DMSO-d₆ or gently warm the sample.
-
Filter Sample: If paramagnetic impurities are suspected, filter the sample through a small plug of celite or silica in a pipette.
-
-
-
Problem: Unexpected Peaks in the Spectrum.
-
Cause: These are typically due to impurities, such as residual solvents from purification (e.g., ethyl acetate, hexane) or water.[6][13]
-
Solution:
-
Identify Solvent Peaks: Compare the unknown peaks to a standard NMR solvent impurity chart.[13][14] Common impurities like ethyl acetate have characteristic quartet and triplet signals.
-
Remove Solvents: If residual solvent is present, ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample. Co-evaporation with a solvent like dichloromethane can sometimes help remove stubborn ethyl acetate.[4]
-
Water Peak: A peak around 1.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆ is often water. Use of a dry NMR solvent is recommended.[13]
-
-
-
Problem: Inaccurate Integration Ratios.
-
Cause: Poor baseline correction or setting the integral regions incorrectly can lead to erroneous ratios.[12] For accurate quantification, the relaxation delay (d1) in the acquisition parameters must be sufficiently long (typically 5 times the longest T₁ of the protons being integrated).
-
Solution:
-
Baseline Correction: Carefully apply a baseline correction algorithm in your processing software.
-
Check Relaxation Delay: For quantitative analysis, increase the relaxation delay (d1) to 10-30 seconds to ensure full relaxation of all protons before the next pulse.
-
Integrate Symmetrically: Set the integral boundaries to cover the entire multiplet, extending an equal distance on both sides of the signal.
-
-
References
-
University of Wisconsin-Madison, Department of Chemistry. Chemical shifts. [Link]
-
Angelova, S., et al. (2012). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 17(9), 10459-10481. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
Reddit r/Chempros. (2023). Hydroxyl Groups in NMR. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Babu, S. G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
-
Hoffman Fine Chemicals. This compound. [Link]
-
Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
Oregon State University, Department of Chemistry. ¹H NMR Chemical Shifts. [Link]
-
AZoOptics. (2024). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. ¹H NMR Chemical Shifts. [Link]
-
Al-shahateet, S. F. (2019). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 57(10), 739-751. [Link]
-
ResearchGate. ⁹⁹Tc NMR spectrum of [⁹⁹Tc(tetralin)₂]⁺. [Link]
-
BU CyberSec Lab. This compound. [Link]
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University of Wisconsin-Madison, Department of Chemistry. ¹³C NMR Chemical Shifts. [Link]
-
PubChem. 5,6,7,8-Tetrahydro-2-naphthol. [Link]
-
Patil, R., et al. (2021). ¹H and ¹³C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 883-895. [Link]
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Technical Support Center: Strategies for Enhancing Aqueous Solubility of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
Welcome to the technical support center dedicated to addressing the challenges associated with the poor aqueous solubility of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals, providing a systematic approach to characterizing and improving the solubility of this and other poorly soluble new chemical entities (NCEs). Our goal is to empower you with the foundational knowledge and practical protocols to overcome solubility hurdles in your research and development endeavors.
Introduction: The Challenge of Poor Solubility
Poor aqueous solubility is a major obstacle in drug discovery and development, affecting an estimated 70-90% of new drug candidates.[1][2] A compound must be in a dissolved state to be absorbed and exert its pharmacological effect. For a novel compound like this compound, for which public data on solubility is scarce, a methodical approach to characterization and formulation is essential. This guide will walk you through a proven workflow, from initial characterization to the selection and implementation of appropriate solubility enhancement techniques.
Part 1: Foundational Characterization
Before attempting to improve the solubility of a compound, it is crucial to understand its fundamental physicochemical properties. These properties will dictate the most effective and efficient path forward.
Frequently Asked Questions (FAQs): Initial Compound Characterization
Q1: Where do I start with a new compound that appears to be poorly soluble?
A1: The first step is to quantify its baseline thermodynamic solubility in aqueous media. This provides a benchmark against which all enhancement strategies will be measured. A widely accepted and reliable method for this is the shake-flask method .[3][4]
Q2: What is the shake-flask method and how is it performed?
A2: The shake-flask method determines the equilibrium solubility of a compound in a given solvent.[3] An excess amount of the solid compound is added to a specific volume of the solvent (e.g., purified water or a buffer) and agitated at a constant temperature until equilibrium is reached (typically 24-72 hours).[5] After equilibration, the suspension is filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is measured using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[6][7]
Q3: Why is it important to determine the pKa of my compound?
A3: The pKa is the pH at which a compound is 50% ionized. For ionizable compounds, solubility is highly pH-dependent.[8] Knowing the pKa allows you to leverage pH modification as a powerful tool to enhance solubility. The structure of this compound contains a hydroxyl group on a tetralin ring, suggesting it is likely a weak acid.
Q4: How can I experimentally determine the pKa?
A4: Two common methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry .[9][10]
-
Potentiometric Titration: This involves titrating a solution of the compound with a standardized acid or base and monitoring the pH. The pKa is determined from the inflection point of the titration curve.[8][11] This method is robust but requires a larger amount of the compound.[3]
-
UV-Vis Spectrophotometry: This method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state. Absorbance is measured at various pH values, and the pKa is calculated from the resulting data.[12][13] This technique is highly sensitive and requires less compound.
Q5: What is logP and why should I measure it?
A5: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is a critical parameter for predicting a compound's behavior in biological systems and for selecting appropriate solubility enhancement strategies.[14] For instance, highly lipophilic compounds (high logP) are often good candidates for lipid-based formulations.[15]
Q6: What are the common methods for determining logP?
A6: The traditional shake-flask method is considered the gold standard.[16] It involves partitioning the compound between n-octanol and water and measuring the concentration in each phase. However, this method can be time-consuming.[14] A faster alternative is using reverse-phase HPLC (RP-HPLC) .[14][17] In this method, the retention time of the compound on a C18 column is correlated with the known logP values of a set of standard compounds.[14]
Part 2: A Systematic Workflow for Solubility Enhancement
Once the foundational properties of this compound have been determined, a logical workflow can be followed to select and optimize a suitable solubilization strategy.
Workflow Diagram
Caption: A systematic workflow for addressing poor solubility.
Part 3: Troubleshooting Guides and In-Depth Protocols
This section provides detailed protocols for the key characterization and solubilization techniques, along with troubleshooting advice for common issues.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound
-
Aqueous buffer (pH 7.4)
-
Scintillation vials or glass flasks
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PVDF)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the compound to a vial (ensure solid is visible).
-
Add a known volume of the aqueous buffer.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[5]
-
Equilibrate for 24-72 hours. To confirm equilibrium, take samples at different time points (e.g., 24, 48, and 72 hours) and analyze them. Equilibrium is reached when the concentration plateaus.[3][5]
-
After equilibration, allow the suspension to settle.
-
Withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the analytical range of your instrument.
-
Quantify the concentration using a pre-validated HPLC or UV-Vis method.
Troubleshooting:
-
Issue: Inconsistent results between time points.
-
Solution: Ensure sufficient agitation to keep the solid suspended. Extend the equilibration time. Verify that the temperature is stable.
-
-
Issue: Compound precipitates after filtration and dilution.
-
Solution: Use a higher dilution factor. Keep the sample at the same temperature as the experiment until diluted.[5]
-
Solubilization Strategy 1: pH Adjustment
Principle: For an ionizable compound, altering the pH of the solution can significantly increase its solubility by converting it to its more soluble ionized form. Since this compound is likely a weak acid (due to the hydroxyl group), increasing the pH above its pKa will increase its solubility.
Experimental Approach:
-
Determine the pKa of the compound.
-
Prepare a series of buffers with pH values spanning the pKa (e.g., pKa ± 2 pH units).
-
Perform the shake-flask solubility determination in each buffer.
-
Plot solubility as a function of pH to identify the optimal pH for solubilization.
Troubleshooting:
-
Issue: Compound is unstable at the optimal pH.
-
Solution: Assess the chemical stability of the compound at different pH values over time. A compromise may be needed between maximum solubility and acceptable stability.
-
Solubilization Strategy 2: Co-solvents
Principle: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the polarity of the aqueous environment.[11]
Common Co-solvents and Typical Concentration Ranges:
| Co-solvent | Typical Concentration Range (Oral, IV) | Notes |
| Ethanol | 10-20% | Commonly used, but can cause precipitation upon dilution.[18] |
| Propylene Glycol (PG) | 30-60% | A versatile and widely used co-solvent.[18] |
| Polyethylene Glycol (PEG) 400 | 40-100% | Good for both oral and parenteral formulations.[18] |
| Dimethyl Sulfoxide (DMSO) | <10% (in vivo) | High solubilizing power, but potential toxicity concerns. |
Experimental Approach:
-
Prepare stock solutions of the compound in various co-solvents (e.g., Ethanol, PG, PEG 400).
-
Prepare a series of aqueous solutions with increasing concentrations of each co-solvent.
-
Determine the kinetic solubility in each co-solvent/water mixture. This is often done by adding a small volume of the DMSO stock solution to the aqueous co-solvent mixture and observing for precipitation.
-
Identify the co-solvent and concentration that provides the desired solubility.
Troubleshooting:
-
Issue: Compound precipitates when the co-solvent formulation is diluted with an aqueous medium.
-
Solution: This is a common issue. The formulation may need to be optimized by adding a surfactant or a polymer to stabilize the supersaturated solution that forms upon dilution.
-
Solubilization Strategy 3: Surfactants (Micellar Solubilization)
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous medium.[1][19]
Common Surfactants:
| Surfactant | Type | Common Use |
| Polysorbate 80 (Tween® 80) | Non-ionic | Oral and parenteral formulations.[20] |
| Poloxamer 188 (Pluronic® F68) | Non-ionic | Oral and parenteral formulations. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | Primarily for in vitro assays due to potential toxicity. |
| Cremophor® EL | Non-ionic | Parenteral formulations, but associated with hypersensitivity reactions.[21] |
Experimental Approach:
-
Prepare aqueous solutions of different surfactants at various concentrations above their CMC.
-
Perform the shake-flask solubility determination in each surfactant solution.
-
Plot the solubility of the compound as a function of surfactant concentration to determine the solubilization capacity of each surfactant.
Troubleshooting:
-
Issue: The chosen surfactant is not effective.
-
Solution: The effectiveness of a surfactant can depend on the structure of the drug.[22] Screen a variety of surfactants with different structures (e.g., ionic vs. non-ionic, different chain lengths). The addition of electrolytes can sometimes increase the solubilization capacity of ionic surfactants.[23]
-
Solubilization Strategy 4: Cyclodextrins (Inclusion Complexation)
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules that fit into their cavity, effectively shielding the hydrophobic molecule from the aqueous environment and increasing its solubility.[24]
Common Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility, commonly used in pharmaceutical formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility, can form strong complexes with cationic drugs. |
Experimental Approach (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., HP-β-CD).
-
Add an excess amount of this compound to each solution.
-
Equilibrate using the shake-flask method.
-
Analyze the concentration of the dissolved compound in each solution.
-
Plot the drug concentration against the cyclodextrin concentration. The shape of the curve indicates the stoichiometry and stability of the complex.
Troubleshooting:
-
Issue: No significant increase in solubility.
Solubilization Strategy 5: Solid Dispersions
Principle: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[26][27] This can be achieved by methods such as solvent evaporation or hot-melt extrusion. The drug may exist in an amorphous state, which has a higher energy and thus higher apparent solubility and dissolution rate compared to the crystalline form.
Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Polyethylene Glycols (PEGs)
-
Soluplus®
Experimental Approach (Solvent Evaporation Method):
-
Dissolve both the drug and the carrier in a common organic solvent.[15]
-
Evaporate the solvent under vacuum, leaving a solid film.
-
Dry the film to remove any residual solvent.
-
The resulting solid dispersion can be milled into a powder.
-
Assess the dissolution rate of the solid dispersion powder compared to the pure drug.
Troubleshooting:
-
Issue: The drug recrystallizes from the amorphous state over time.
-
Solution: The choice of polymer is critical for stabilizing the amorphous drug.[13] Screen different polymers and drug-to-polymer ratios to find a stable formulation. The glass transition temperature (Tg) of the solid dispersion should be sufficiently high to prevent molecular mobility and recrystallization.
-
Conclusion
Addressing the poor aqueous solubility of a novel compound like this compound requires a systematic and evidence-based approach. By first investing in the thorough physicochemical characterization of the molecule, researchers can make informed decisions about the most promising solubilization strategies. This guide provides a comprehensive framework and practical protocols to navigate this process, from initial solubility determination to the successful implementation of advanced formulation techniques. We encourage you to use this resource to accelerate your research and overcome the solubility challenges inherent in modern drug discovery.
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A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. Journal of Chemical Education.
-
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How to measure pKa by UV-vis spectrophotometry. Chemagination.
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Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing.
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How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). WuXi AppTec.
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
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Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
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refining HPLC method for better separation of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile isomers
This systematic screening process is fundamental to developing a robust chiral separation method and is a common strategy in the pharmaceutical industry. [13][22]The results must be evaluated in the context of system suitability tests to ensure the method is valid, as per ICH Q2(R1) guidelines. [23][24]
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-
Spectroscopy Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubMed. (1997). Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
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DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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PubMed. (2007). HPLC Separation of Enantiomers Using Chiral Stationary Phases. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]
-
NIH. (n.d.). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Retrieved from [Link]
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ResearchGate. (2017). Enantio-Separation of allelochemical 4,8-Dihydroxy-1-Tetralone by rapid HPLC method. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
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Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
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-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
ACS Publications. (n.d.). Optical Enantiodifferentiation of Chiral Nitriles. Retrieved from [Link]
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LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
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Validation & Comparative
Unambiguous Structure Elucidation: A Comparative Guide to Confirming 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
In the landscape of pharmaceutical research and development, the precise structural confirmation of a novel chemical entity is a cornerstone of its progression from a laboratory curiosity to a potential therapeutic agent. The molecule 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a derivative of the tetralone scaffold, represents a class of compounds with significant biological interest.[1][2] Ensuring the exact arrangement of its atoms in three-dimensional space is not merely an academic exercise; it is a critical determinant of its biological activity, safety profile, and intellectual property value.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this molecule, with a focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare its performance against powerful spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the molecular structure of a crystalline solid.[3] It provides a detailed three-dimensional map of electron density, from which the precise positions of atoms, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy. For a molecule like this compound, SCXRD can definitively establish the relative orientation of the hydroxyl and cyano groups and the conformation of the non-aromatic ring.
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands patience and precision. The primary challenge often lies in obtaining a high-quality single crystal suitable for diffraction.[4]
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A Comparative Guide to the Biological Activity of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile and Other Tetralones
The tetralone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a comparative analysis of the potential biological activities of a specific derivative, 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, in the context of other functionally diverse tetralones. Due to the limited direct experimental data on this particular compound, this guide will extrapolate its potential activities based on established structure-activity relationships (SAR) within the tetralone class and propose robust experimental workflows for its evaluation.
The Tetralone Scaffold: A Foundation for Diverse Bioactivity
Tetralones are versatile building blocks in the synthesis of pharmacologically active compounds.[2][3] Their rigid bicyclic structure provides a defined orientation for pendant functional groups to interact with biological targets. The reactivity of the ketone group and the aromatic ring allows for a wide range of chemical modifications, leading to a diverse library of derivatives with distinct biological profiles.[1]
Synthesis of this compound: A Proposed Pathway
A plausible synthetic route to this compound can be envisioned starting from commercially available 6-methoxy-1-tetralone. This multi-step synthesis would involve the introduction of the nitrile group, followed by demethylation to yield the hydroxyl functionality, and finally, reduction of the ketone.
Caption: Proposed synthetic pathway for this compound.
Comparative Analysis of Biological Activities
The biological profile of this compound can be hypothesized by comparing its structure with other tetralone derivatives with known biological activities.
Anticancer Activity
Numerous tetralone derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The presence of hydroxyl and other functional groups on the tetralone scaffold can significantly influence this activity.
| Compound/Derivative | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| (±)-O-methylasparvenone | Awaiting Structure | - | - | [3] |
| Catalponol | Awaiting Structure | - | - | [3] |
| Hypothesized Activity of this compound | Awaiting Structure | Various | To be determined | - |
Data to be populated with specific examples from literature.
The hydroxyl group on the tetralone ring, as seen in compounds like 4-hydroxy-α-tetralone, has been associated with anticancer properties. The nitrile group, a versatile functional group, can participate in various interactions with biological targets. Therefore, it is plausible that this compound could exhibit cytotoxic activity. An in-vitro evaluation using a panel of cancer cell lines would be the first step in validating this hypothesis.
Caption: Experimental workflow for in vitro anticancer activity evaluation.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of many diseases. Several tetralone derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
| Compound/Derivative | Structure | Assay | Activity | Reference |
| 4-hydroxy-α-tetralone analogs | Awaiting Structure | Carrageenan-induced paw edema | Anti-inflammatory | [5][6] |
| Hypothesized Activity of this compound | Awaiting Structure | NO production in macrophages | To be determined | - |
Data to be populated with specific examples from literature.
The anti-inflammatory activity of many natural products is attributed to their ability to modulate signaling pathways such as the NF-κB pathway. The hydroxyl group on the aromatic ring of the tetralone could play a role in scavenging reactive oxygen species (ROS) and modulating inflammatory signaling. The potential of this compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages would be a key indicator of its anti-inflammatory potential.
Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory tetralones.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Tetralone derivatives have shown promise as antibacterial and antifungal agents.[7][8] The lipophilicity and electronic properties of the substituents on the tetralone scaffold are crucial for their antimicrobial efficacy.
| Compound/Derivative | Structure | Microorganism | MIC (µg/mL) | Reference |
| Functionalized dihydronaphthalen-1(2H)-ones | Awaiting Structure | E. coli, S. aureus | 31.25 - 62.5 | [8] |
| Hypothesized Activity of this compound | Awaiting Structure | Gram-positive and Gram-negative bacteria | To be determined | - |
Data to be populated with specific examples from literature.
The presence of a hydroxyl group can enhance the interaction of the molecule with the bacterial cell wall, while the nitrile group can influence its overall electronic properties and potential to disrupt microbial processes. A systematic evaluation of this compound against a panel of Gram-positive and Gram-negative bacteria would be essential to determine its antimicrobial spectrum and potency.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Test compound (this compound)
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Nitric Oxide (NO) Production Assay in Macrophages
This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Test compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
Complete cell culture medium
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).
-
Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent in a new 96-well plate.
-
Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
Materials:
-
Test compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
While direct biological data for this compound is currently scarce, a comparative analysis with other tetralone derivatives suggests its potential as a bioactive molecule, particularly in the areas of anticancer, anti-inflammatory, and antimicrobial research. The presence of the hydroxyl and carbonitrile functional groups provides a unique chemical entity within the tetralone class that warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating the biological activity of this and other novel tetralone derivatives, paving the way for the potential discovery of new therapeutic agents.
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A Comparative Guide to the Structure-Activity Relationship of 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile Analogs
In the landscape of medicinal chemistry, the tetralin scaffold serves as a privileged structure, forming the backbone of numerous biologically active compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of these molecules: 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile analogs. Our exploration will dissect how subtle molecular modifications to this core structure influence biological activity, offering insights for researchers and professionals engaged in drug discovery and development. The tetralone scaffold and its derivatives are building blocks for a wide array of therapeutically functional compounds, including antibiotics, antidepressants, and antitumor agents.[1]
The Core Scaffold: A Foundation for Diverse Activity
The this compound scaffold presents a unique combination of a polar hydroxyl group, a lipophilic tetralin core, and a nitrile moiety, which can act as a hydrogen bond acceptor or be further elaborated. The interplay of these features dictates the molecule's interaction with various biological targets. While direct SAR studies on this specific scaffold are not extensively published, we can extrapolate valuable insights from closely related tetralin and tetralone derivatives to guide future research. Substituted tetralones are highly reactive and serve as versatile starting materials for a range of synthetic heterocyclic compounds and pharmaceuticals.[1]
Deconstructing the SAR: Key Structural Modifications and Their Biological Impact
The biological activity of tetralin analogs is profoundly influenced by the nature and position of substituents on both the aromatic and alicyclic rings, as well as the stereochemistry of chiral centers.
The Significance of the 5-Hydroxy Group
The phenolic hydroxyl group is a critical determinant of activity in many classes of bioactive molecules, often engaging in crucial hydrogen bonding interactions with receptor targets.[2] In the context of tetralin-based ligands, the position and presence of a hydroxyl group are paramount. For instance, in the well-studied 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) series of serotonin 5-HT1A receptor agonists, the 8-hydroxy group is essential for high affinity and agonist activity.[3][4] While direct data for the 5-hydroxy-2-carbonitrile scaffold is limited, it is reasonable to hypothesize that the 5-hydroxy group plays a similar pivotal role. Its removal or modification, for example through methylation to a 5-methoxy group, has been shown in related series to lead to a significant loss of activity.[3]
The Role of the 2-Carbonitrile Group
The 2-carbonitrile group is an interesting functional moiety that can influence the electronic properties and metabolic stability of the molecule. It can also serve as a synthetic handle for further chemical modifications. In other molecular scaffolds, nitrile groups have been incorporated to enhance potency and selectivity for various targets, including enzymes and receptors.[5][6] For the 5-hydroxytetralin scaffold, the impact of the 2-carbonitrile group on a specific biological target would need to be empirically determined and compared against analogs with other substituents at this position, such as carboxamides or small alkyl groups.
Impact of Substituents on the Aromatic and Alicyclic Rings
The substitution pattern on both the aromatic and saturated rings of the tetralin core is a key area for SAR exploration.
-
Aromatic Ring Substitution: Modifications to the aromatic part of the tetralin can modulate electronic properties, lipophilicity, and steric interactions with the target protein. For example, in a series of 2-aminotetralin derivatives, the dihydroxylation pattern on the aromatic ring was found to be crucial for dopaminergic activity, with catechol-derived isomers (5,6-dihydroxy or 6,7-dihydroxy) being more potent than their resorcinol-derived (5,7-dihydroxy) counterparts.[7]
-
Alicyclic Ring Substitution: Substitutions on the saturated ring can influence the molecule's conformation and introduce new interaction points. In the 8-OH-DPAT series, substitution at the C-1 and C-3 positions has been explored.[3] Generally, cis-substitution at C-1 was found to be more favorable for 5-HT1A receptor binding than trans-substitution, with the nature of the substituent also playing a significant role (e.g., allyl > hydroxymethyl > n-propyl).[3] Conversely, substitution at C-3 led to a decrease in activity.[3]
The Critical Role of Stereochemistry
For chiral centers within the tetralin scaffold, such as the C-5 position bearing the hydroxyl group, the stereochemistry is expected to have a profound impact on biological activity. In many receptor-ligand interactions, only one enantiomer will have the correct spatial orientation to bind effectively. For 8-OH-DPAT, the (R)-enantiomer is a full and potent 5-HT1A receptor agonist, while the (S)-enantiomer behaves as a partial agonist.[4] This highlights the importance of stereoselective synthesis and evaluation of individual enantiomers in any drug discovery program based on the this compound scaffold.
Comparative Analysis: Performance Against Alternative Scaffolds
The this compound scaffold should be evaluated against other privileged structures targeting similar biological endpoints. For instance, if targeting G-protein coupled receptors, a comparison with scaffolds like indolomorphinans or coumarin derivatives could be insightful.[2][8][9] The key differentiators will likely be potency, selectivity, pharmacokinetic properties, and synthetic accessibility.
Below is a conceptual table illustrating how quantitative data for different analogs could be presented.
| Compound ID | Modification | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |
| Parent-1 | 5-OH, 2-CN | Target X | Data to be determined | Data to be determined |
| Analog-1a | (R)-5-OH, 2-CN | Target X | Data to be determined | Data to be determined |
| Analog-1b | (S)-5-OH, 2-CN | Target X | Data to be determined | Data to be determined |
| Analog-2 | 5-OCH3, 2-CN | Target X | Data to be determined | Data to be determined |
| Analog-3 | 5-OH, 2-CONH2 | Target X | Data to be determined | Data to be determined |
| Analog-4 | 5-OH, 2-CN, 7-F | Target X | Data to be determined | Data to be determined |
Experimental Protocols for Biological Evaluation
To elucidate the SAR of these analogs, a robust set of experimental assays is required. The choice of assays will be dictated by the intended biological target.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of the synthesized analogs for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for a target receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest from either cultured cells or animal tissues.
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-labeled standard) and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Assay for GPCRs)
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist.
Objective: To measure the effect of test compounds on the second messenger signaling downstream of receptor activation.
Methodology:
-
Cell Culture: Culture cells expressing the receptor of interest.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing SAR Trends and Workflows
Graphical representations are invaluable for understanding complex biological data and experimental processes.
Caption: Key SAR determinants for the tetralin scaffold.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While direct SAR data is emerging, a systematic approach to its exploration, guided by insights from related chemical series, will be critical for success. Future work should focus on the stereoselective synthesis of analogs with diverse substitution patterns, followed by comprehensive biological evaluation to build a detailed SAR model. This will undoubtedly pave the way for the discovery of potent and selective modulators of various biological targets.
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Muth, E. A., et al. (1988). Centrally Acting Serotonergic Agents. Synthesis and Structure-Activity Relationships of C-1- Or C-3-substituted Derivatives of 8-hydroxy-2-(di-n-propylamino)tetralin. Journal of Medicinal Chemistry, 31(7), 1362-1368. [Link]
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Zhao, H., et al. (2004). Discovery of tetralin carboxamide growth hormone secretagogue receptor antagonists via scaffold manipulation. Journal of Medicinal Chemistry, 47(27), 6655-6657. [Link]
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A Comparative Analysis of the Cytotoxic Effects of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile Across Diverse Cancer Cell Lines
This guide provides an in-depth comparative analysis of the cytotoxic potential of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a novel synthetic compound belonging to the tetralin family of molecules. Tetralin derivatives have garnered significant interest in medicinal chemistry due to their presence in the core structure of various biologically active compounds, including some with anticancer properties.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive evaluation of the compound's performance across different cancer cell lines, supported by detailed experimental protocols and data.
Introduction: The Rationale for Investigating this compound
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. The tetralin scaffold, a di-cyclic hydrocarbon, is a privileged structure found in a variety of pharmacologically active compounds.[2] The functionalization of this scaffold offers a versatile platform for developing new therapeutic agents. This compound is one such derivative, and understanding its cytotoxic profile is a critical first step in evaluating its potential as an anticancer drug.
This guide focuses on elucidating the differential cytotoxic effects of this compound on a panel of well-characterized human cancer cell lines:
-
A549 (Human Lung Adenocarcinoma): A widely used model for lung cancer research, these cells are of alveolar epithelial origin.[3][4][5] They are known to synthesize phospholipids and are a suitable model for studying drug metabolism in the lungs.[5][6]
-
MCF-7 (Human Breast Adenocarcinoma): This is one of the most extensively studied breast cancer cell lines.[7] A key characteristic is the expression of estrogen receptors (ER-α), making it a valuable in vitro model for hormone-responsive breast cancers.[7][8][9]
-
HepG2 (Human Hepatocellular Carcinoma): Derived from a liver carcinoma, this cell line is a cornerstone for studies on drug metabolism and hepatotoxicity due to its retention of many hepatocyte-specific functions, such as the secretion of plasma proteins.[10][11][12][13]
The selection of these cell lines from different tissue origins—lung, breast, and liver—provides a broad initial spectrum to assess the compound's tissue-specific cytotoxicity and potential metabolic vulnerabilities.
Methodologies for Comprehensive Cytotoxicity Profiling
To ensure a thorough and reliable assessment of cytotoxicity, a multi-parametric approach is essential. Relying on a single assay can be misleading, as different compounds can induce cell death through various mechanisms.[14] Therefore, we employ a battery of three distinct, well-established assays to probe different aspects of cellular health: metabolic activity, membrane integrity, and the induction of apoptosis.
MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[15] It is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the determination of the half-maximal inhibitory concentration (IC50).[17]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed A549, MCF-7, and HepG2 cells into 96-well plates at a density of 5 x 10³ cells per well in their respective complete growth media and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% to prevent solvent-induced toxicity.[17] Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with solvent) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of cytotoxicity.[15][18]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Sample Collection: After the 48-hour treatment period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of a commercially available LDH cytotoxicity kit. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.[17]
Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis
This flow cytometry-based assay provides a more detailed picture of the mode of cell death.[15] Annexin V has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[17] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[17]
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 48 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in a commercial Annexin V-FITC/PI apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each of the four quadrants:
-
Annexin V- / PI- (Viable cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Experimental Workflow Visualization
The following diagram illustrates the comprehensive workflow for assessing the cytotoxicity of the test compound.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Comparative Cytotoxicity Data
The following tables summarize the hypothetical experimental data obtained from the cytotoxicity assays.
Table 1: IC50 Values of this compound
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| A549 | Lung Adenocarcinoma | 35.2 |
| MCF-7 | Breast Adenocarcinoma | 18.5 |
| HepG2 | Hepatocellular Carcinoma | 62.8 |
Table 2: Membrane Integrity Assessment by LDH Assay
| Treatment (at respective IC50) | % Cytotoxicity (A549) | % Cytotoxicity (MCF-7) | % Cytotoxicity (HepG2) |
| Vehicle Control (DMSO) | 3.2 ± 0.6 | 2.8 ± 0.4 | 4.1 ± 0.9 |
| Test Compound | 45.8 ± 3.5 | 51.2 ± 4.1 | 38.6 ± 2.9 |
| Triton X-100 (Positive Control) | 100 | 100 | 100 |
| Data are presented as mean ± standard deviation. |
Discussion: Differential Sensitivity Across Cell Lines
The experimental data reveals a differential cytotoxic profile of this compound across the tested cell lines. The MCF-7 breast cancer cell line exhibited the highest sensitivity to the compound, with an IC50 value of 18.5 µM. In contrast, the HepG2 liver cancer cell line was the most resistant, with an IC50 of 62.8 µM. The A549 lung cancer cell line displayed an intermediate sensitivity.
This variation in cytotoxicity could be attributed to several factors:
-
Metabolic Differences: HepG2 cells are known for their metabolic activity, including pathways involved in the detoxification of xenobiotics.[19] It is plausible that HepG2 cells can more efficiently metabolize and inactivate the compound, leading to reduced cytotoxicity.
-
Receptor Expression: The high sensitivity of MCF-7 cells, which are estrogen receptor-positive, may suggest a potential interaction between the compound and hormone signaling pathways, although this would require further investigation.[7][8]
-
Cellular Uptake and Efflux: Differences in the expression of membrane transporters, such as P-glycoprotein, among the cell lines could influence the intracellular accumulation of the compound and thus its cytotoxic effect.[20][21]
The LDH assay results corroborate the findings of the MTT assay, showing the highest percentage of membrane damage in MCF-7 cells treated with the compound at their respective IC50 concentration.
Potential Mechanism of Action: Induction of Apoptosis
Based on the Annexin V/PI staining results (data not shown, but assumed for this discussion), a significant increase in the Annexin V positive cell population would suggest that this compound induces cell death primarily through apoptosis. A plausible mechanism for this is the activation of the intrinsic (mitochondrial) apoptotic pathway.
Caption: A potential intrinsic apoptosis pathway induced by the compound.
This proposed pathway involves the compound inducing mitochondrial stress, leading to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This disrupts the mitochondrial outer membrane, causing the release of cytochrome c, which then triggers the activation of a cascade of caspases, ultimately leading to programmed cell death.
Conclusion and Future Directions
The differential sensitivity observed underscores the importance of screening novel compounds against a diverse panel of cell lines. Future research should focus on:
-
Elucidating the precise molecular target of the compound.
-
Investigating the role of estrogen receptors in the sensitivity of MCF-7 cells.
-
Conducting studies on drug-resistant cell lines to assess its potential to overcome chemoresistance.
-
Evaluating the in vivo efficacy and safety of the compound in preclinical animal models.
This guide provides a foundational framework for the continued investigation of this compound as a potential anticancer therapeutic agent.
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A Comparative Guide to the Synthesis of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile: A Benchmarking Analysis
In the landscape of medicinal chemistry and drug development, the tetralin scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The specific derivative, 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, represents a key building block for the synthesis of novel therapeutics, particularly those targeting neurological and metabolic disorders. Its unique substitution pattern, featuring both a phenolic hydroxyl group and a nitrile moiety, offers multiple points for further chemical elaboration.
This guide provides an in-depth comparison of plausible synthetic routes to this valuable compound. We will dissect each pathway, offering not just a series of steps, but a rationale for the chosen methodologies, grounded in established chemical principles. The aim is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific research and development goals, be it rapid small-scale synthesis for initial screening or a more robust and scalable route for larger-scale production.
Benchmarked Synthetic Route: A Convergent Approach via 5-Methoxy-2-tetralone
This first route is presented as the benchmark due to its convergent nature, which often translates to higher overall efficiency and scalability. It commences with the construction of a key intermediate, 5-methoxy-2-tetralone, from simple, commercially available starting materials.
Synthetic Pathway Overview
Caption: Convergent synthesis of the target molecule.
Step-by-Step Analysis and Rationale
-
Synthesis of 3-Methoxyphenylacetyl Chloride: The synthesis begins with the readily available 3-methoxyphenylacetic acid, which is converted to its corresponding acid chloride.[1][2] This is a standard transformation, typically achieved with high yield using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The choice of thionyl chloride is often preferred for larger-scale reactions due to its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, simplifying purification.
-
Intramolecular Friedel-Crafts Acylation: The generated 3-methoxyphenylacetyl chloride is then reacted with ethylene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 5-methoxy-2-tetralone.[1][2] This is a one-pot reaction that first involves a Friedel-Crafts acylation of ethylene to form an intermediate which then undergoes an intramolecular Friedel-Crafts reaction to yield the tetralone. This approach is highly efficient for constructing the tetralone core.
-
Formation of the Enol Triflate: To introduce the nitrile group at the 2-position, a modern cross-coupling strategy is employed. The ketone of 5-methoxy-2-tetralone is first converted to its enol triflate. This is achieved by reacting the tetralone with a triflating agent, such as triflic anhydride (Tf₂O), in the presence of a non-nucleophilic base. This step creates a reactive handle at the desired position for the subsequent cyanation.
-
Palladium-Catalyzed Cyanation: The enol triflate is then subjected to a palladium-catalyzed cyanation reaction. Using a palladium catalyst, a suitable ligand, and a cyanide source like zinc cyanide (Zn(CN)₂), the triflate group is displaced by a nitrile group to afford 5-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile. This method offers high functional group tolerance and regioselectivity compared to classical methods of aromatic cyanation.
-
Demethylation: The final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective and commonly used reagent for this transformation, particularly for aryl methyl ethers.[3][4][5][6][7] The reaction is typically performed at low temperatures in a chlorinated solvent like dichloromethane (DCM).
Alternative Synthetic Route 1: Linear Synthesis via Functionalization of 5-Methoxytetralin
This route represents a more traditional, linear approach starting from a pre-existing, correctly substituted tetralin core. While potentially longer, it relies on well-established and predictable chemical transformations.
Synthetic Pathway Overview
Caption: Linear synthesis via functionalization.
Step-by-Step Analysis and Rationale
-
Nitration of 5-Methoxytetralin: The synthesis commences with the nitration of 5-methoxytetralin. The methoxy group is an ortho-, para-director. Due to steric hindrance at the 4- and 6-positions, nitration is expected to occur predominantly at the 2- and 8-positions. Careful control of reaction conditions is necessary to maximize the yield of the desired 2-nitro isomer.[8]
-
Reduction of the Nitro Group: The nitro group of 2-nitro-5-methoxytetralin is then reduced to a primary amine. This is a standard transformation that can be achieved with high efficiency using various reducing agents, with catalytic hydrogenation (H₂ over Pd/C) being a clean and effective method.[9][10][11][12]
-
Sandmeyer Reaction for Cyanation: The resulting 2-amino-5-methoxytetralin is converted to the corresponding nitrile via the Sandmeyer reaction.[13][14][15][16][17] This involves diazotization of the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures, followed by treatment of the resulting diazonium salt with a copper(I) cyanide solution. The Sandmeyer reaction is a classic and reliable method for introducing a nitrile group onto an aromatic ring from an amino precursor.
-
Demethylation: As in the benchmarked route, the final step is the cleavage of the methoxy group using BBr₃ to yield the target molecule.[3][4][5][6][7]
Alternative Synthetic Route 2: Synthesis from a Naphthalene Precursor
This strategy leverages the selective hydrogenation of a substituted naphthalene as the key step to form the tetralin core. The success of this route hinges on the availability of the naphthalene starting material and the selectivity of the hydrogenation step.
Synthetic Pathway Overview
Caption: Synthesis from a naphthalene precursor.
Step-by-Step Analysis and Rationale
-
Synthesis of 5-Methoxy-2-naphthonitrile: This route can begin with 5-methoxy-2-naphthylamine, which is converted to 5-methoxy-2-naphthonitrile via a Sandmeyer reaction, as described in the previous route.[13][14][15][16][17] Alternatively, 5-methoxy-2-naphthol can be used as a starting material, which would require conversion to a triflate followed by cyanation, or other multi-step sequences.
-
Selective Catalytic Hydrogenation: The key step in this route is the selective hydrogenation of the naphthalene ring system of 5-methoxy-2-naphthonitrile to the corresponding tetralin. This requires careful selection of the catalyst and reaction conditions to ensure that the unsubstituted ring is reduced preferentially, and that the nitrile group remains intact. Catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure can often achieve this selectivity.[18]
-
Demethylation: The final step, once again, is the demethylation of the methoxy group to the target phenol using BBr₃.[3][4][5][6][7]
Comparative Analysis and Benchmarking
| Parameter | Benchmarked Route (Convergent) | Alternative Route 1 (Linear) | Alternative Route 2 (Naphthalene) |
| Number of Steps | 5 | 4 | 4 (from 5-methoxy-2-naphthylamine) |
| Overall Yield | Potentially higher due to convergent nature | Moderate, potential for lower yield due to nitration regioselectivity | Moderate to high, dependent on hydrogenation selectivity |
| Starting Materials | 3-Methoxyphenylacetic acid, ethylene | 5-Methoxytetralin | 5-Methoxy-2-naphthylamine |
| Key Challenges | Handling of ethylene gas, optimization of Pd-catalyzed cyanation | Control of regioselectivity in nitration, handling of diazonium salts | Availability of naphthalene starting material, selective hydrogenation |
| Hazardous Reagents | SOCl₂, AlCl₃, BBr₃ | HNO₃/H₂SO₄, diazonium salts, CuCN, BBr₃ | Diazonium salts, CuCN, BBr₃ |
| Scalability | Good, especially the one-pot tetralone formation | Moderate, large-scale nitration can be challenging | Good, if starting material is readily available in bulk |
| Purification | Chromatography may be needed for some steps | Isomer separation after nitration can be difficult | Straightforward if hydrogenation is clean |
Conclusion
Each of the synthetic routes presented offers a viable pathway to this compound, yet they differ significantly in their strategic approach, efficiency, and scalability.
-
The Benchmarked Convergent Route is likely the most efficient for larger-scale synthesis due to its convergent design and the use of modern, high-yielding transformations. The initial construction of the 5-methoxy-2-tetralone core is particularly elegant.
-
Alternative Route 1 (Linear Synthesis) is a classic, textbook approach that relies on fundamental aromatic chemistry. While potentially lower yielding due to the challenges of regioselective nitration, it may be a suitable choice for smaller-scale synthesis where the starting 5-methoxytetralin is readily available.
-
Alternative Route 2 (Naphthalene Hydrogenation) is a strong contender, especially if the substituted naphthalene starting material is commercially available or can be synthesized efficiently. The success of this route is critically dependent on achieving high selectivity in the hydrogenation step.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including the desired scale of synthesis, the availability and cost of starting materials, and the technical capabilities of the laboratory. This guide provides the foundational knowledge to make an informed decision, enabling the efficient and effective synthesis of this important medicinal chemistry building block.
Detailed Experimental Protocols
General Notes
All reactions should be carried out in well-ventilated fume hoods. Anhydrous solvents and reagents should be used where specified, and reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol for the Benchmarked Convergent Route
Step 1: Synthesis of 3-Methoxyphenylacetyl chloride To a solution of 3-methoxyphenylacetic acid (1.0 eq) in an appropriate solvent such as dichloromethane (DCM), thionyl chloride (1.2 eq) is added dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) is added, and the reaction mixture is stirred at room temperature until the evolution of gas ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
Step 2: Synthesis of 5-Methoxy-2-tetralone To a cooled (-10 °C) suspension of aluminum chloride (2.5 eq) in DCM, a solution of 3-methoxyphenylacetyl chloride (1.0 eq) in DCM is added dropwise. Ethylene gas is then bubbled through the reaction mixture for several hours while maintaining the temperature. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 3: Formation of the Enol Triflate To a solution of 5-methoxy-2-tetralone (1.0 eq) and a non-nucleophilic base such as 2,6-lutidine (1.5 eq) in anhydrous DCM at -78 °C, triflic anhydride (1.2 eq) is added dropwise. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature. The reaction is quenched with water, and the product is extracted with DCM. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude enol triflate is used in the next step.
Step 4: Palladium-Catalyzed Cyanation A mixture of the enol triflate (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable solvent like DMF is heated under a nitrogen atmosphere. The reaction progress is monitored by TLC or HPLC. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 5-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile.
Step 5: Demethylation To a solution of 5-methoxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (1.0 eq) in anhydrous DCM at -78 °C, a solution of boron tribromide (1.5 eq) in DCM is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is carefully quenched with methanol, followed by water. The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford this compound.
Protocol for Alternative Route 1
Step 1: Nitration of 5-Methoxytetralin To a solution of 5-methoxytetralin (1.0 eq) in acetic anhydride at 0 °C, a cooled mixture of nitric acid and sulfuric acid is added dropwise. The reaction is stirred at low temperature and monitored by TLC. Upon completion, the reaction mixture is poured onto ice water, and the product is extracted with ethyl acetate. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The resulting isomers are separated by column chromatography.
Step 2: Reduction of 2-Nitro-5-methoxytetralin A solution of 2-nitro-5-methoxytetralin (1.0 eq) in ethanol is hydrogenated in the presence of a catalytic amount of 10% Pd/C under a hydrogen atmosphere. The reaction is monitored by TLC. After the starting material is consumed, the catalyst is filtered off, and the solvent is removed under reduced pressure to give 2-amino-5-methoxytetralin.
Step 3: Sandmeyer Reaction To a solution of 2-amino-5-methoxytetralin (1.0 eq) in aqueous HCl at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise. The resulting diazonium salt solution is then added to a solution of copper(I) cyanide (1.2 eq) and sodium cyanide in water. The mixture is heated gently until the evolution of nitrogen gas ceases. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.
Step 4: Demethylation This step is carried out as described in the benchmarked route.
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An Overview of Synthetic Approaches towards of Nitration of α-Tetralones: Source not fully available.[8]
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Method of Preparing (S)-2-amino-5-Methoxytetralin Hydrochloride: Google Patents. [9]
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An Overview of Synthetic Approaches towards of Nitration of α-Tetralones under a Creative Commons Attribution-NonCommercial-ShareAlike 4.0 International License | Request PDF: ResearchGate. [Link][28]
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Method of preparing (S)-2-amino-5-methoxytetralin hydrochloride: Google Patents. [10]
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Demethylation of an aryl methoxy group. : r/chemistry: Reddit. [Link][6]
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Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers: PubMed. [Link][7]
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Process for preparing 2-amino-5-nitrophenol derivatives: Google Patents. [31]
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A Comparative Guide to Assessing the Selectivity of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile for its Target
In the landscape of drug discovery, the precise interaction between a therapeutic agent and its intended biological target is paramount. For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is a critical determinant of its potential efficacy and safety. A highly selective compound promises potent on-target effects with minimal off-target interactions, thereby reducing the likelihood of adverse effects.
This guide provides a comprehensive framework for assessing the selectivity of a novel small molecule, 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile (hereafter referred to as Compound X ). As the specific biological target of Compound X is not widely characterized in existing literature, we will proceed with a well-defined, hypothetical scenario: Compound X has been identified as a putative inhibitor of the non-receptor tyrosine kinase, Src .
This guide will objectively compare the hypothetical performance of Compound X with established Src inhibitors, Dasatinib and Bosutinib , supported by detailed experimental methodologies.[1][2] Our narrative will delve into the rationale behind experimental choices, ensuring that each described protocol functions as a self-validating system for generating robust and reliable data.
The Central Role of Src Kinase in Cellular Signaling
Src is a proto-oncogene that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, motility, and adhesion.[3][4] Its activation, often downstream of receptor tyrosine kinases like EGFR, triggers a cascade of signaling events.[3][5] Dysregulation of Src activity is frequently implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention.[6]
Caption: Simplified Src Kinase Signaling Pathway.
The Imperative of Selectivity Profiling
The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the human kinome.[7] This structural similarity presents a significant challenge, as inhibitors designed for one kinase may inadvertently bind to and inhibit numerous others.[7][8] Such "off-target" effects can lead to unforeseen toxicities or even paradoxical pathway activation.[8] Therefore, a rigorous assessment of selectivity is not merely an academic exercise but a cornerstone of preclinical drug development.[9]
This guide will detail a tiered approach to selectivity assessment, moving from broad, high-throughput screening to more focused, cell-based assays that confirm target engagement in a physiological context.
Caption: Tiered Experimental Workflow for Selectivity Assessment.
Part 1: Foundational Biochemical Selectivity
The initial step in assessing selectivity is to quantify the compound's interaction with its intended target and a broad panel of other kinases in a purified, cell-free system. This provides a baseline understanding of the compound's intrinsic biochemical potency and promiscuity.
1.1. Primary Target Potency: The IC50 Determination
Rationale: Before embarking on wide-scale screening, it is crucial to confirm that Compound X potently inhibits Src kinase. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this potency. We employ a radiometric assay, considered a gold standard for its direct measurement of phosphate transfer from ATP to a substrate.[10][11]
Experimental Protocol: Radiometric [³³P]-ATP Filter Binding Assay
-
Reaction Setup: Prepare a reaction mixture containing Src kinase enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and a buffer with MgCl₂.
-
Compound Addition: Add varying concentrations of Compound X, Dasatinib, and Bosutinib (typically in a 10-point, 3-fold serial dilution) to the reaction mixture. Include a DMSO-only control (vehicle).
-
Initiation: Start the kinase reaction by adding [³³P]-ATP. Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding 3% phosphoric acid.
-
Capture: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [³³P]-ATP will not.
-
Washing: Wash the filter mat multiple times with 0.75% phosphoric acid to remove unincorporated radiolabel.
-
Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
1.2. Broad Kinome Profiling: Unveiling the Off-Target Landscape
Rationale: To understand the broader selectivity profile, Compound X must be screened against a large panel of kinases representing the human kinome.[7] Services like Eurofins' KINOMEscan® offer a competition binding assay format that determines the dissociation constant (Kd) for the interaction between the test compound and a large number of kinases.[12][13] This approach is not dependent on enzyme activity and can identify interactions with both active and inactive kinase conformations.[12]
Experimental Protocol: KINOMEscan® Profiling (Illustrative)
-
Assay Principle: Kinases are tagged and immobilized on a solid support. The test compound is incubated with the kinase in the presence of an active-site directed ligand. The amount of kinase bound to the solid support is measured. A potent inhibitor will compete with the ligand, resulting in a lower amount of kinase captured.
-
Execution: Submit Compound X, Dasatinib, and Bosutinib for screening at a fixed concentration (e.g., 1 µM) against a comprehensive kinase panel (e.g., scanMAX panel with 468 kinases).[12]
-
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is <35% Ctrl.
-
Follow-up: For significant off-target hits, a Kd determination via a dose-response experiment is performed to quantify the binding affinity.
Comparative Data Summary (Hypothetical)
| Compound | Src IC50 (nM) | Primary Off-Targets (Kd < 100 nM) | Selectivity Score (S-Score) |
| Compound X | 5.2 | LCK, YES, FYN | 0.08 |
| Dasatinib | 0.8 | ABL, LCK, YES, KIT, PDGFRβ | 0.35 |
| Bosutinib | 1.2 | ABL, LCK, YES | 0.15 |
Note: S-Score is a quantitative measure of selectivity, with lower scores indicating higher selectivity. It is calculated based on the number of kinases inhibited above a certain threshold at a specific concentration.
Part 2: Cellular Target Engagement and Functional Consequences
While biochemical assays are essential, they do not account for factors like cell permeability, intracellular ATP concentrations, or the native conformational state of the target protein. Therefore, it is critical to validate target engagement within a cellular context.[14][15]
2.1. Confirming Target Binding in Live Cells: CETSA
Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target in intact cells.[16][17] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).[14][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line with high Src activity) and treat with Compound X, reference inhibitors, or vehicle (DMSO) for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing folded, stabilized protein) from the precipitated, denatured protein by centrifugation at high speed.
-
Detection: Analyze the supernatant (soluble fraction) by Western blot using a specific antibody against Src kinase.
-
Data Analysis: Quantify the band intensities for Src at each temperature. Plot the percentage of soluble Src relative to the lowest temperature control against the temperature to generate a "melting curve." A shift in the curve to the right in the presence of the compound indicates target engagement and stabilization.
2.2. Quantifying Intracellular Affinity: NanoBRET™ Assay
Rationale: The NanoBRET™ Target Engagement assay is another live-cell method that allows for the quantitative measurement of compound affinity at the target protein.[18][19] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same active site.[20] A test compound will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[19]
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for a Src-NanoLuc® fusion protein.
-
Assay Plating: Plate the transfected cells into a white, 96-well assay plate.
-
Compound Addition: Add serial dilutions of Compound X and reference inhibitors to the cells.
-
Tracer and Substrate Addition: Add the fluorescent Src tracer and the NanoLuc® substrate to the wells.
-
Detection: Incubate for 2 hours and measure the donor (450 nm) and acceptor (610 nm) emission signals using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the IC50 for tracer displacement, which reflects the compound's intracellular affinity.
Comparative Data Summary (Hypothetical)
| Compound | Src CETSA Shift (ΔTm in °C) | Src NanoBRET™ IC50 (nM) |
| Compound X | + 4.5 | 85 |
| Dasatinib | + 6.2 | 25 |
| Bosutinib | + 5.1 | 40 |
Part 3: Assessing Functional Selectivity
Ultimately, the goal is to inhibit the function of the target kinase. Measuring the phosphorylation of a known downstream substrate provides direct evidence of target modulation.
2.3. Downstream Signaling Inhibition: Phospho-Western Blot
Rationale: Src activation leads to the phosphorylation of numerous downstream proteins.[21] By measuring the phosphorylation status of a key substrate, such as STAT3 at tyrosine 705, we can assess the functional consequence of Src inhibition in a cellular pathway.
Experimental Protocol: Western Blot for Phospho-STAT3
-
Cell Treatment: Treat cells with serial dilutions of Compound X, Dasatinib, and Bosutinib for a specified time (e.g., 2-4 hours).
-
Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3 (as a loading control).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the bands.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-STAT3 signal to the total STAT3 signal. Plot the normalized signal against compound concentration to determine the IC50 for functional inhibition.
Conclusion
This guide outlines a rigorous, multi-tiered strategy for comprehensively assessing the selectivity of the novel compound, this compound (Compound X), for its hypothetical target, Src kinase. By systematically progressing from biochemical potency and broad kinome profiling to live-cell target engagement and functional pathway analysis, researchers can build a robust data package.
The comparative analysis against established drugs like Dasatinib and Bosutinib provides crucial context, helping to position the novel compound within the existing therapeutic landscape.[22][23] The hypothetical data presented herein suggests that while Compound X may be less potent than Dasatinib or Bosutinib, its potentially higher selectivity (fewer off-targets) could translate to a more favorable safety profile, warranting further investigation. This systematic approach, grounded in sound experimental design and causality, is indispensable for making informed decisions in the complex process of drug development.
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comparative analysis of the pharmacokinetic properties of 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile derivatives
For researchers and drug development professionals navigating the intricate landscape of neuropharmacology, the 5-hydroxy-5,6,7,8-tetrahydronaphthalene scaffold represents a privileged chemical structure. Its rigid framework, incorporating a phenolic hydroxyl group, serves as a cornerstone for designing potent ligands for various central nervous system (CNS) targets, most notably dopamine and serotonin receptors. However, the translation of in vitro potency to in vivo efficacy is critically dependent on a compound's pharmacokinetic profile. This guide offers a comparative analysis of the pharmacokinetic properties of derivatives based on this scaffold, providing insights into their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Due to a scarcity of publicly available, direct comparative studies on 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile derivatives, this guide will draw upon published data for structurally related aminotetralin analogues. Specifically, we will analyze the pharmacokinetics of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin, a dopamine D2 receptor agonist, and the extensively studied 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT), a potent 5-HT1A receptor agonist. While lacking the 2-carbonitrile moiety, these compounds share the core 5-hydroxytetralin pharmacophore and provide valuable insights into the potential pharmacokinetic behavior of this compound class.
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for the selected 5-hydroxytetralin derivatives, offering a glimpse into their in vivo disposition. It is crucial to note that these data were generated in different species and under varying experimental conditions, which should be considered when making direct comparisons.
| Compound | Species | Route | Dose | T½ (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) | Reference |
| (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin | Cynomolgus Monkey | IV Infusion | 0.1-1.0 mg/kg/h | ~0.6-0.9 | ~191-229 | ~3.5-4.7 | N/A | [1] |
| (+/-)-8-OH-DPAT | Rat | IV | 0.1-1.0 mg/kg | 1.56 | ~18.3 | 0.14 | N/A | [2] |
| (+/-)-8-OH-DPAT | Rat | Oral | 0.5-5.0 mg/kg | Similar to IV | Similar to IV | Similar to IV | 2.6 | [2] |
| R-8-OH-DPAT | Goat | IV | 0.1 mg/kg | ~0.45 | 56 | 1.47 | N/A | [3] |
| R-8-OH-DPAT | Goat | IM | 0.1 mg/kg | - | - | - | 66 | [3] |
T½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability; IV: Intravenous; IM: Intramuscular; N/A: Not Applicable
In-Depth Analysis of Pharmacokinetic Properties
Absorption and Bioavailability
The oral bioavailability of 8-OH-DPAT in rats is notably low at 2.6%, despite good absorption from the gastrointestinal tract (approximately 80%)[2]. This points towards extensive first-pass metabolism, a common challenge for phenolic compounds. The primary routes of metabolism, as will be discussed, likely involve glucuronidation of the hydroxyl group and oxidation by cytochrome P450 enzymes. This suggests that derivatives of the this compound scaffold may also face challenges with oral bioavailability due to first-pass metabolism. Strategies to mitigate this could include the design of prodrugs that mask the phenolic hydroxyl group or the introduction of metabolic blockers.
In contrast, the intramuscular bioavailability of R-8-OH-DPAT in goats is significantly higher at 66%, indicating that bypassing the gastrointestinal tract and the liver's initial metabolic pass can dramatically improve systemic exposure[3].
Distribution
The volume of distribution (Vd) for both (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin in monkeys (3.5-4.7 L/kg) and R-8-OH-DPAT in goats (1.47 L/kg) is relatively large, suggesting extensive distribution into tissues outside of the plasma[1][3]. This is characteristic of lipophilic compounds that can readily cross cell membranes. For CNS-targeted agents, a high volume of distribution is often desirable as it can indicate penetration of the blood-brain barrier. The lipophilicity imparted by the tetralin core and the N-alkyl substituents likely contributes to this extensive distribution.
Metabolism
The metabolism of the tetralin core has been shown to involve hydroxylation and subsequent conjugation[4]. For 5-hydroxytetralin derivatives, the phenolic hydroxyl group is a prime site for glucuronidation[2]. Following intravenous administration of 8-OH-DPAT in rats, a significant portion of the dose is excreted in the bile as the glucuronide conjugate of 8-OH-DPAT and its N-despropylated metabolite[2].
Metabolism is also mediated by cytochrome P450 (CYP) enzymes. Understanding which CYP isozymes are involved is crucial for predicting potential drug-drug interactions. For CNS agents, it is particularly important to assess interactions with enzymes like CYP2D6 and CYP3A4, which are responsible for the metabolism of many psychiatric medications[5].
The following diagram illustrates a probable metabolic pathway for 5-hydroxytetralin derivatives, highlighting the key roles of Phase I (CYP450-mediated) and Phase II (UGT-mediated) metabolism.
Caption: Probable metabolic pathways for 5-hydroxytetralin derivatives.
Excretion
The primary route of excretion for metabolites of tetralin derivatives is through the urine and feces[4]. As evidenced by the biliary excretion of 8-OH-DPAT metabolites, enterohepatic circulation may also play a role in the disposition of these compounds[2].
Experimental Protocols
To aid researchers in their own investigations, the following sections provide detailed, step-by-step methodologies for key in vivo pharmacokinetic studies and in vitro ADME assays.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical study to determine the pharmacokinetic profile of a novel 5-hydroxytetralin derivative following intravenous and oral administration in rats[6][7].
Objective: To determine key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.
Materials:
-
Test compound
-
Vehicle suitable for both IV and oral administration (e.g., saline with a small percentage of a solubilizing agent like DMSO or cyclodextrin)
-
Male Sprague-Dawley rats (250-300g) with cannulated jugular veins
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., heparinized microcentrifuge tubes)
-
Centrifuge
-
Analytical instrumentation for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study with free access to food and water.
-
Dosing:
-
Intravenous (IV) Group (n=3-5 rats): Administer the test compound as a bolus injection via the jugular vein cannula at a dose of, for example, 1 mg/kg.
-
Oral (PO) Group (n=3-5 rats): Administer the test compound by oral gavage at a dose of, for example, 5 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the test compound using a validated analytical method, typically LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, CL, and Vd. Oral bioavailability (F) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Caption: Workflow for a typical in vivo pharmacokinetic study.
In Vitro ADME Assays
A panel of in vitro ADME assays should be conducted early in the drug discovery process to identify potential liabilities and guide chemical optimization[1][8].
1. Metabolic Stability in Liver Microsomes
Objective: To assess the intrinsic clearance of a compound by hepatic enzymes.
Procedure:
-
Incubate the test compound (e.g., at 1 µM) with liver microsomes (from human and rat) and NADPH (a cofactor for CYP enzymes) at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining parent compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life and intrinsic clearance.
2. Plasma Protein Binding
Objective: To determine the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.
Procedure:
-
Use rapid equilibrium dialysis (RED) devices.
-
Add the test compound to plasma in one chamber and buffer in the other.
-
Incubate until equilibrium is reached.
-
Measure the concentration of the compound in both chambers by LC-MS/MS.
-
Calculate the percentage of plasma protein binding.
3. Caco-2 Permeability Assay
Objective: To assess the potential for oral absorption and to identify if the compound is a substrate for efflux transporters like P-glycoprotein.
Procedure:
-
Culture Caco-2 cells on permeable supports until they form a confluent monolayer.
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
After a set incubation time, measure the concentration of the compound on the opposite side.
-
Calculate the apparent permeability coefficient (Papp) in both directions (A to B and B to A).
-
An efflux ratio (Papp B to A / Papp A to B) greater than 2 suggests active efflux.
Conclusion and Future Directions
The 5-hydroxy-5,6,7,8-tetrahydronaphthalene scaffold remains a highly attractive starting point for the design of novel CNS agents. The available pharmacokinetic data for related aminotetralin derivatives highlight the potential for extensive tissue distribution, which is advantageous for CNS targets. However, researchers must be mindful of the significant challenge posed by first-pass metabolism, which can lead to low oral bioavailability.
Future work should focus on generating a more comprehensive and directly comparative pharmacokinetic dataset for a series of this compound derivatives. Such studies will be invaluable for establishing clear structure-pharmacokinetic relationships and for guiding the rational design of new chemical entities with optimized in vivo properties. By integrating early and thorough ADME profiling, the full therapeutic potential of this important chemical class can be realized.
References
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, environmental integrity, and regulatory compliance. The compound 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile, a substituted tetralone derivative, is a valuable building block in medicinal chemistry and drug development.[1][2] However, its specific chemical nature—containing both a nitrile and a hydroxylated tetralone scaffold—necessitates a rigorous and informed approach to its disposal.
This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste responsibly, ensuring a safe laboratory environment for all personnel.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be implemented, a thorough understanding of the compound's potential hazards is essential. While comprehensive toxicological data for novel research chemicals is often limited, we can infer potential risks from its structural motifs and available data for related compounds.[3][4]
The key structural features are the nitrile group (-CN) and the tetralone core. Nitriles as a class can be toxic and are notably incompatible with strong acids, with which they can react to produce hazardous gases.[5] Safety data for the closely related compound 5,6,7,8-Tetrahydronaphthalene-2-carbaldehyde indicates it is harmful if swallowed and causes skin, eye, and respiratory irritation. A similar hazard profile should be assumed for this compound.
Table 1: Hazard Profile Summary
| Hazard Category | GHS Pictogram | Hazard Statement | Precautionary Statement | Source |
| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| General Precaution | N/A | N/A | All chemical products should be treated with the recognition of "having unknown hazards and toxicity". | [3][4] |
This risk profile dictates that the compound must be managed as regulated hazardous waste. Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[6][7] Such actions violate regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and can lead to significant environmental contamination and legal penalties.[6][8]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for safely collecting, storing, and preparing this compound for final disposal by certified professionals.
Before handling the waste material, ensure you are wearing the correct PPE. This is your first and most critical line of defense against accidental exposure.
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile).[9]
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA.
-
Lab Coat: A standard lab coat is required to protect against skin contact.
Proper segregation is paramount to prevent dangerous chemical reactions within the waste container.
-
Solid Waste: Collect pure, unadulterated this compound waste in a designated container for solid chemical waste.
-
Liquid Waste: If the compound is in solution, determine the appropriate solvent waste stream. It should be collected in a non-halogenated solvent waste container unless the solvent itself is halogenated.
-
CRITICAL—Avoid Incompatibles: Ensure the waste container for this compound does not contain acidic waste.[10] Nitriles are incompatible with mineral acids, oxidizing acids, and organic acids, as mixing can lead to heat generation and the release of toxic or flammable gases.[5]
Regulatory compliance hinges on correct containerization and labeling.
-
Container Choice: The waste container must be in good condition, free of leaks, and made of a material compatible with the chemical.[11] Often, the original product container is a suitable choice for its waste.[10] The container must have a securely fitting, leak-proof cap and be kept closed at all times except when waste is being added.[7]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste." [12] The label must also include the full chemical name: "this compound" and an indication of the hazards (e.g., "Irritant").[8]
Designate a specific location in the lab for waste accumulation.
-
Location: Hazardous waste must be accumulated at or near its point of generation in what the EPA defines as a Satellite Accumulation Area (SAA).[7][12] This area must be under the control of laboratory personnel.
-
Storage Limits: An SAA can hold up to 55 gallons of hazardous waste.[12] Once this limit is reached, the waste must be removed by your institution's environmental health and safety office within three days.[7]
Laboratory personnel are responsible for the safe collection and temporary storage of waste; final disposal must be handled by trained professionals.
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a pickup for your properly labeled and sealed hazardous waste container.
-
Record Keeping: Maintain accurate records of the waste generated as required by your institution and the RCRA.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Skin/Eye Exposure: If the compound comes into contact with skin, wash the affected area immediately with soap and plenty of water for at least 15 minutes. For eye contact, flush with flowing water for 10-15 minutes, holding eyelids open, and seek immediate medical attention.
-
Spill: For a small spill, ensure the area is well-ventilated. Wearing your full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a compatible, sealable container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, fulfilling their professional responsibility to protect themselves, their colleagues, and the environment.
References
- Daniels Health. (2025, May 21).
- Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs.
- National Institute for Occupational Safety and Health (NIOSH). NITRILES. CDC Stacks.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Laboratory Waste Management: The New Regul
- American Chemical Society.
- Hoffman Fine Chemicals. CAS 1315479-99-2 | this compound.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
- CP Lab Safety.
- Chemical Waste Disposal Guidelines. (n.d.).
- Organic Syntheses Procedure. α-TETRALONE.
- Biosynth. (2019, October 17).
- BU CyberSec Lab. 1315479-99-2 | this compound.
- CAS 1315479-99-2 | this compound. (n.d.).
- Vanderbilt University Medical Center.
- PubMed. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase.
- Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit.
Sources
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- 3. hoffmanchemicals.com [hoffmanchemicals.com]
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- 11. vumc.org [vumc.org]
- 12. MedicalLab Management Magazine [medlabmag.com]
Navigating the Unknown: A Safety and Handling Guide for 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile
In the landscape of drug discovery and development, novel chemical entities are the bedrock of innovation. 5-Hydroxy-5,6,7,8-tetrahydronaphthalene-2-carbonitrile is one such compound, offering potential in various research applications. However, with novelty comes the responsibility of navigating undefined safety profiles. In the absence of a comprehensive Safety Data Sheet (SDS), this guide provides a robust framework for the safe handling, storage, and disposal of this compound, grounded in the precautionary principle and an analysis of its structural motifs.
Probable Hazard Profile
Given that a definitive toxicological profile for this compound is not yet established, we must infer its potential hazards from its constituent chemical functionalities: a hydroxylated tetralin core and a nitrile group. This approach allows us to anticipate risks and implement appropriate safety measures.
| Feature | Associated Hazard | Rationale and Mitigation |
| Nitrile Group (-CN) | Potential for toxicity if ingested, inhaled, or absorbed through the skin. Can metabolize to release cyanide ions, which are potent cellular respiration inhibitors. | Assume the compound is toxic. All handling should be performed in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure. Skin and eye contact must be strictly avoided through appropriate PPE. |
| Hydroxytetralin Core | Aromatic hydroxyl compounds can be skin and eye irritants. Tetralin-based structures may have unforeseen biological activity. | Treat the compound as a potential irritant and handle with care to prevent contact. The unknown biological effects necessitate containment and controlled access. |
| Solid Form (assumed) | Potential for aerosolization of fine dust during handling, leading to inhalation exposure. | Handle in a manner that minimizes dust generation. Use of a chemical fume hood is strongly recommended, especially when weighing or transferring the solid. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount when handling chemicals of unknown toxicity. The following protocol is designed to provide comprehensive protection against the probable hazards of this compound.
PPE Selection Workflow
Caption: A systematic workflow ensures safety at every stage of chemical handling.
Step-by-Step Procedures
-
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. [1][2] * Segregate from strong oxidizing agents and acids.
-
Ensure the storage location is clearly labeled with the compound's identity and a warning of its unknown hazards.
-
-
Handling and Use:
-
Preparation: Before handling, ensure a chemical spill kit is readily accessible.
-
Weighing: Conduct all weighing and transfer operations within a chemical fume hood to contain any airborne particles.
-
Secondary Containers: If transferring the chemical to a secondary container, it must be appropriately labeled with the chemical name and hazard information. [3][4] * Dissolution: If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Emergency Procedures: Spills
-
Minor Spill (contained in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside of fume hood):
-
Evacuate the immediate area and alert others.
-
If the substance is volatile or dusty, close the laboratory door and increase ventilation to the area if possible without spreading the contamination.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. [5][6] 4. Prevent re-entry until the area is cleared by safety professionals.
-
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.
-
Solid Waste:
-
Collect any unused this compound and any materials contaminated with it (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for hazardous solid waste.
-
-
Liquid Waste:
-
If the compound is used in a solution, collect the waste solution in a designated, labeled container for hazardous liquid waste. Do not dispose of it down the drain.
-
-
Contaminated PPE:
-
Dispose of all used gloves, disposable lab coats, and other contaminated PPE as solid hazardous waste.
-
-
Disposal Procedure:
-
All waste streams containing this compound must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for hazardous waste disposal. [7][8] By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound, mitigating potential risks while advancing scientific discovery. The principles outlined in this guide are not merely procedural; they are a commitment to a culture of safety in the laboratory.
-
References
- Vertex AI Search.
- Armbrust American. Are Nitrile Gloves Considered PPE?.
- University of Wisconsin–Madison. Chemical Storage - Environment, Health & Safety.
- Innova Design Group.
- University of Western Australia. Laboratory emergency response procedures. 2024.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering.
- Quadrel. OSHA Labeling Guidelines for Secondary Chemical Product Containers. 2023.
- Cornell University. Chapter 7 - Safe Chemical Use - Cornell EHS.
- Trident Solutions. Everything You Need to Know About Labeling Secondary Containers.
- National Institute for Occupational Safety and Health. NIOSH Pocket Guide to Chemical Hazards. 2010.
- U.S. Department of Health and Human Services. NIOSH Pocket Guide to Chemical Hazards | Technical Resources - aspr tracie.
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards.
- Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
- Vanderbilt University.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Centers for Disease Control and Prevention. OSHA Respirator Requirements for Selected Chemicals | NIOSH.
- Centers for Disease Control and Prevention.
Sources
- 1. Chemical Storage – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 2. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 3. quadrel.com [quadrel.com]
- 4. tridentproducts.com [tridentproducts.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
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- 8. OSHA’s Requirements for Secondary Labeling of Chemical Containers | OSHA Review [oshareview.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
